Colistin methanesulfonate sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAXLCYYZSLAY-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H103N16Na5O28S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1735.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
colistin methanesulfonate sodium salt chemical structure and properties
Colistin methanesulfonate (CMS) sodium salt is a crucial last-resort antibiotic for treating severe infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals. CMS is an inactive prodrug that is converted in vivo to its active form, colistin.[1][2]
Chemical Structure
Colistin methanesulfonate sodium salt is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa.[3] Colistin itself is a mixture of two main components, colistin A and colistin B. CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of colistin.[2] This modification renders the molecule less toxic than colistin when administered parenterally.[2] In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives, as well as the active colistin.[2]
The general structure involves a cyclic polypeptide of ten amino acids, with a fatty acid tail. The methanesulfonation occurs at the five primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues.
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 8068-28-8 | [1][3] |
| Molecular Formula | C58H105N16O28S5·5Na (for Colistin A derivative) | [1] |
| Molecular Weight | ~1749.8 g/mol (for Colistin A derivative) | [1] |
| Appearance | White to faintly beige powder | [3] |
| Melting Point | >228°C (decomposes) | [3] |
| Solubility | Freely soluble in water (≥53.9 mg/mL); insoluble in ethanol and DMSO. | [1][3] |
| Storage Temperature | 2-8°C | [3][4] |
| pH (10 mg/mL in H2O) | 6.0 - 8.0 | [3] |
| Antimicrobial Spectrum | Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. | [2][5] |
Mechanism of Action
This compound is an inactive prodrug that requires in vivo hydrolysis to convert to the active antibiotic, colistin.[1][2] The mechanism of action of colistin is a multi-step process targeting the outer membrane of Gram-negative bacteria.
-
Electrostatic Interaction : The polycationic colistin molecule, specifically the positively charged L-α,γ-diaminobutyric acid residues, interacts with the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer bacterial membrane.[6]
-
Displacement of Divalent Cations : This interaction leads to the competitive displacement of divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS structure.[2]
-
Membrane Destabilization : The displacement of these cations disrupts the integrity of the outer membrane, increasing its permeability.[2][6]
-
Cell Lysis : The disruption of the membrane leads to leakage of intracellular contents, ultimately resulting in bacterial cell death.[2][6] This action is bactericidal.[2]
References
- 1. apexbt.com [apexbt.com]
- 2. Colistin - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAS#:8068-28-8 | Chemsrc [chemsrc.com]
- 5. Colistin sodium methanesulfonate main 11,500units/mg 8068-28-8 [sigmaaldrich.com]
- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Colistin Methanesulfonate Sodium Salt on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a crucial last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] It is administered intravenously as its less toxic, inactive prodrug, colistin methanesulfonate (CMS) sodium salt.[2][3] In vivo, CMS undergoes hydrolysis to form the active colistin, which then exerts its bactericidal effects primarily by disrupting the integrity of the bacterial cell membrane.[2][4] This guide provides a detailed examination of the multi-step mechanism of action of CMS, focusing on its interaction with and subsequent damage to the bacterial membrane.
Core Mechanism of Action
The bactericidal activity of colistin is a cascade of events initiated by the electrostatic attraction between the cationic colistin molecule and the anionic components of the Gram-negative bacterial outer membrane.
Step 1: Hydrolysis of Colistin Methanesulfonate (CMS) to Colistin
CMS is a prodrug that displays little to no intrinsic antibacterial activity.[2][4] Following administration, CMS undergoes hydrolysis in aqueous environments, such as plasma and microbiological media, to release the active colistin.[4][5] This conversion is a prerequisite for its antimicrobial effect.[4] The rate of hydrolysis can be influenced by factors like temperature and pH, with acidic conditions accelerating the process.[5][6] In aqueous solutions at 37°C, the conversion to colistin can be substantial within 24 to 48 hours.[5]
Step 2: Electrostatic Interaction and Divalent Cation Displacement
The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS).[7] The lipid A portion and inner core of LPS contain phosphate groups that confer a net negative charge, which is typically stabilized by divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[7][8] These cations form bridges between adjacent LPS molecules, ensuring the structural integrity of the outer membrane.[8][9]
Colistin is a polycationic peptide, and upon its formation from CMS, it engages in a strong electrostatic interaction with the anionic LPS.[1][10] This interaction allows colistin to competitively displace the stabilizing Mg²⁺ and Ca²⁺ ions from their binding sites on the phosphate groups of lipid A.[7][8][11]
Step 3: Outer Membrane Destabilization and Permeabilization
The displacement of divalent cations disrupts the cross-bridged LPS network, leading to a localized disorganization and destabilization of the outer membrane.[12][13] This perturbation increases the permeability of the outer membrane, a process often referred to as "self-promoted uptake," which allows colistin to traverse this barrier and access the periplasmic space and the inner cytoplasmic membrane.[9]
Step 4: Inner Membrane Interaction and Disruption
Recent studies have highlighted that colistin's bactericidal action is not solely due to outer membrane disruption but also involves targeting LPS that can be found in the cytoplasmic (inner) membrane.[9][14] The fatty acid tail of the colistin molecule then inserts into the hydrophobic core of the inner membrane's phospholipid bilayer.[7][14] This detergent-like action further disrupts the membrane's structure and integrity.[1]
Step 5: Leakage of Intracellular Contents and Cell Death
The disruption of both the outer and inner membranes leads to a catastrophic loss of cellular homeostasis.[15] The compromised membrane integrity results in the leakage of essential intracellular components, including ions (such as K⁺), metabolites, and potentially larger molecules.[7][15] This dissipation of the ion gradient, depolarization of the membrane potential, and loss of vital cellular contents culminates in bacterial cell death and lysis.[14][15]
Quantitative Data on Colistin-Membrane Interactions
The following tables summarize key quantitative data related to the interaction of colistin with bacterial membranes.
| Parameter | Organism/System | Value | Reference(s) |
| CMS Hydrolysis | |||
| Time to Max. Colistin Conversion (in water at 37°C) | CMS from various sources | 48 - 72 hours | [5] |
| Max. Conversion to Colistin (%) | CMS from various sources | 60.3% - 79.6% | [5] |
| Colistin-LPS Binding | |||
| Binding Affinity (Kd) | K. pneumoniae B5055 LPS | Not specified | [16] |
| Stoichiometry (n) | K. pneumoniae B5055 LPS | Not specified | [16] |
| Membrane Permeabilization | |||
| NPN Uptake | E. coli | Dose-dependent increase | [9][17] |
| Propidium Iodide Uptake | E. coli | Dose-dependent increase | [9] |
| Pharmacokinetics | |||
| Colistin Half-life (in critically ill patients) | Human | ~14.4 hours | [2] |
| CMS Half-life (in critically ill patients) | Human | ~2.3 hours | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of colistin.
N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but fluoresces strongly upon partitioning into the hydrophobic interior of a damaged membrane.
-
Principle: An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing the dye to interact with the phospholipid bilayer.[17][18]
-
Methodology:
-
Bacterial cells are grown to mid-logarithmic phase (e.g., OD₆₀₀ of 0.5), harvested by centrifugation, and washed.[19][20]
-
The cells are resuspended in a suitable buffer, such as 5 mM HEPES (pH 7.2).[19][21]
-
A baseline fluorescence reading is taken.
-
NPN is added to the cell suspension (e.g., to a final concentration of 10-20 µM).[9][19]
-
Colistin (or the test compound) is added, and the change in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 350 nm and 420 nm, respectively.[19][22] An increase in fluorescence correlates with increased outer membrane permeability.[20]
-
Propidium Iodide (PI) Uptake Assay for Inner Membrane Integrity
This assay assesses the integrity of the cytoplasmic (inner) membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.
-
Principle: When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[23][24][25] This indicates a loss of membrane integrity and is often used as a marker for cell death.[26]
-
Methodology:
-
Bacterial cells are prepared similarly to the NPN assay.
-
Cells are treated with colistin for a specified duration.[27]
-
PI is added to the cell suspension (e.g., 2.5 µM to 50 µg/mL).[9][27]
-
After a short incubation period, the fluorescence is measured using a fluorometer or flow cytometer, typically with an excitation wavelength around 535 nm and an emission wavelength around 617 nm.[26] An increase in the percentage of PI-positive cells or overall fluorescence indicates permeabilization of the inner membrane.
-
DiSC₃(5) Assay for Cytoplasmic Membrane Depolarization
This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Principle: DiSC₃(5) is a cationic dye that accumulates in cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence.[28][29] When the membrane is depolarized by an agent like colistin, the dye is released from the cell, resulting in an increase in fluorescence (de-quenching).[28][29]
-
Methodology:
-
Bacterial cells are harvested, washed, and resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose).[28][30]
-
The cell suspension is incubated with DiSC₃(5) (e.g., 0.4-1 µM) until a stable, quenched fluorescence signal is achieved.[30][31]
-
KCl is often added to equilibrate the internal and external K⁺ concentrations.[30]
-
Colistin is added, and the fluorescence is monitored immediately. An increase in fluorescence indicates membrane depolarization.[31][32] Excitation and emission wavelengths are typically around 622 nm and 670 nm, respectively.[30]
-
Isothermal Titration Calorimetry (ITC) for LPS Binding
ITC is a powerful technique used to quantify the thermodynamic parameters of binding interactions, such as colistin binding to LPS.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[33][34] This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][35]
-
Methodology:
-
A solution of LPS (e.g., 0.05–0.15 mM) is placed in the sample cell of the calorimeter.[33][36]
-
A solution of colistin (e.g., 0.5–5 mM) is loaded into the injection syringe.[33]
-
The colistin solution is titrated into the LPS solution in small, sequential injections.
-
The heat change associated with each injection is measured.[36]
-
The resulting data are fitted to a binding model to extract the thermodynamic parameters of the interaction.[16]
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The sequential mechanism of colistin action on Gram-negative bacteria.
Caption: Experimental workflow for the NPN uptake assay.
References
- 1. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Interaction of Colistin with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medscape.com [medscape.com]
- 12. Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Chemical Changes in Laboratory-Induced Colistin-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 23. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plumbagin resurrect colistin susceptible against colistin-resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]
- 31. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. microbiologyresearch.org [microbiologyresearch.org]
- 33. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structural and thermodynamic analyses of the interaction between melittin and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis and Chemical Modification of Colistin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of colistin, a last-resort antibiotic, and explores its chemical modifications aimed at improving its therapeutic index. Detailed experimental protocols and quantitative data are presented to support research and development in this critical area of antimicrobial drug discovery.
Core Concepts: The Biosynthesis of Colistin
Colistin, a potent lipopeptide antibiotic, is synthesized by the bacterium Paenibacillus polymyxa. Its production is not mediated by ribosomes but rather by a large enzymatic complex known as a non-ribosomal peptide synthetase (NRPS) . This complex functions as an assembly line, sequentially adding amino acid precursors to a growing peptide chain.
The genetic blueprint for colistin biosynthesis is encoded within the polymyxin (pmx) gene cluster . This cluster contains the genes for the multi-modular NRPS enzymes, as well as transporters necessary for secreting the antibiotic. The primary NRPS enzymes involved in colistin synthesis are PmxA, PmxB, and PmxE.
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The NRPS enzymes are organized into modules, with each module responsible for the incorporation of a single amino acid. A typical module is composed of several domains, each with a specific catalytic function:
-
Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl adenylate.
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's PCP domain and the growing peptide chain attached to the previous module's PCP domain.
-
Epimerization (E) Domain: In some modules, this domain converts an L-amino acid to its D-isomer.
-
Thioesterase (TE) Domain: Located at the final module, this domain is responsible for the cyclization and release of the mature colistin peptide.
The Biosynthetic Pathway of Colistin
The biosynthesis of colistin begins with the selection and activation of its constituent amino acids: L-threonine, L-leucine, and the non-proteinogenic L-2,4-diaminobutyric acid (DAB). The PmxA, PmxB, and PmxE synthetases work in concert to assemble the linear decapeptide, which is then cyclized by the thioesterase domain to form the final active molecule.
Caption: The non-ribosomal biosynthesis pathway of colistin.
Chemical Modification of Colistin
The clinical use of colistin is often limited by its nephrotoxicity and neurotoxicity. Chemical modification of the colistin molecule is a key strategy to develop derivatives with an improved safety profile and potentially enhanced antimicrobial activity.
Colistimethate Sodium (CMS)
Colistimethate sodium (CMS) is a prodrug of colistin, produced by the reaction of colistin with formaldehyde and sodium bisulfite.[1] This modification adds sulfomethyl groups to the primary amine groups of the DAB residues.[1] CMS is less toxic than colistin when administered parenterally and is hydrolyzed in vivo to release the active colistin.[1]
PEGylation
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the colistin molecule. This modification can alter the pharmacokinetic properties of the drug, potentially reducing its toxicity and improving its in vivo stability.
Other Derivatives and Adjuvants
Research is ongoing to develop novel colistin derivatives with improved therapeutic properties. This includes modifications to the fatty acyl tail and the peptide ring. Additionally, adjuvants that can be co-administered with colistin to enhance its efficacy or overcome resistance are being investigated.
Caption: A general workflow for the development and evaluation of new colistin derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments related to colistin biosynthesis and chemical modification.
Fermentation of Paenibacillus polymyxa for Colistin Production
Objective: To produce colistin through the fermentation of P. polymyxa.
Materials:
-
Paenibacillus polymyxa strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (specific composition can be optimized, but often contains a carbon source like glucose or starch, a nitrogen source, and mineral salts)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculate a starter culture of P. polymyxa in the seed medium and incubate at 30°C with shaking until a desired cell density is reached.
-
Transfer the seed culture to the production medium in a fermenter.
-
Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration for a specified period (e.g., 48-72 hours).
-
Monitor colistin production periodically by taking samples and analyzing them using methods like HPLC.
Purification of Colistin
Objective: To purify colistin from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Chromatography system (e.g., HPLC)
-
Reverse-phase chromatography column (e.g., C18)
-
Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Subject the supernatant to a series of purification steps, which may include precipitation and filtration.
-
Perform reverse-phase HPLC to separate colistin from other components in the supernatant.
-
Collect the fractions containing colistin and verify their purity using analytical techniques like mass spectrometry.
Synthesis of Colistimethate Sodium (CMS)
Objective: To synthesize the prodrug CMS from purified colistin.
Materials:
-
Purified colistin sulfate
-
Formaldehyde
-
Sodium bisulfite
-
Reaction vessel
-
Purification system (e.g., dialysis or chromatography)
Procedure:
-
Dissolve purified colistin sulfate in an aqueous solution.
-
Add formaldehyde and sodium bisulfite to the colistin solution.
-
Allow the reaction to proceed under controlled temperature and pH.
-
Purify the resulting CMS to remove unreacted reagents and byproducts.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of colistin and its derivatives against target bacteria.
Materials:
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Colistin and its derivatives at known concentrations
-
Spectrophotometer or plate reader
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3]
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxicity of colistin and its derivatives on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
Test compounds
-
Cell viability assay kit (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells compared to an untreated control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4][5]
Hemolysis Assay
Objective: To evaluate the hemolytic activity of colistin and its derivatives on red blood cells.
Materials:
-
Fresh red blood cells (RBCs) from a suitable species (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs with PBS to remove plasma components.
-
Prepare a suspension of RBCs in PBS (e.g., 2% v/v).
-
Incubate the RBC suspension with various concentrations of the test compounds for a defined period (e.g., 1 hour) at 37°C.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.[6][7][8]
Quantitative Data
This section summarizes key quantitative data for colistin and its modified derivatives.
Minimum Inhibitory Concentrations (MICs)
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Colistin | P. aeruginosa | 0.5 - 4 | [3] |
| Colistin | A. baumannii | 0.25 - 2 | [9] |
| Colistin | K. pneumoniae | 0.5 - 8 | [9] |
| Colistin Derivatives | Various Gram-negatives | Varies depending on modification | [10] |
In Vitro Toxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Colistin | N2a (neuroblastoma) | 183 | [11] |
| Polymyxin B | N2a (neuroblastoma) | 127 | [11] |
| Colistin | RSC96 (Schwann cells) | 810 | [11] |
| Polymyxin B | RSC96 (Schwann cells) | 579 | [11] |
Pharmacokinetic Parameters of Colistin in Critically Ill Patients
| Parameter | Value (Median) | Unit | Reference |
| Volume of distribution (Vd) | 1.05 | L/kg | [12] |
| Terminal half-life (t1/2) | 4.51 | hours | [12] |
| AUC0-8 (after 5th dose) | 6.0 | mg·h/L | [12] |
| Clearance (in patients not on dialysis) | ~13 | L/h | [13] |
| Protein Binding | 51 - 79 | % | [13] |
Disclaimer: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions and bacterial strains tested. Researchers should consult the primary literature for detailed information.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mjima.org [mjima.org]
- 4. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thno.org [thno.org]
- 7. haemoscan.com [haemoscan.com]
- 8. Hemolysis Assay [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Design, synthesis and antibacterial activity of novel colistin derivatives with thioether bond-mediated cyclic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of colistin in patients with multidrug-resistant Gram-negative infections: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Review of Pharmacokinetic Studies of Colistin and Polymyxin B in Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
The Anionic Nature of Colistin Methanesulfonate Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anionic characteristics of colistin methanesulfonate sodium salt (CMS), a critical prodrug of the potent antibiotic colistin. Understanding the physicochemical properties of CMS, particularly its anionic nature, is fundamental to comprehending its stability, pharmacokinetics, and mechanism of action.
Introduction: From Anionic Prodrug to Cationic Antibiotic
Colistin, a polycationic lipopeptide antibiotic, is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] However, its therapeutic use is hampered by significant nephrotoxicity and neurotoxicity.[4][5] To mitigate these toxic effects, colistin is administered as the less toxic, inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[3][4][5][6]
CMS is synthesized by the sulfomethylation of the primary amine groups of colistin A and B with formaldehyde and sodium bisulfite.[7] This chemical modification transforms the highly cationic colistin into a polyanionic compound.[8] The anionic nature of CMS is pivotal to its reduced toxicity and its behavior as a prodrug, which requires in vivo hydrolysis to release the active, cationic colistin.[4][6][7]
Chemical Structure and Anionic Character
The key to understanding the anionic nature of CMS lies in its chemical structure, which is a derivative of colistin. Colistin itself is a mixture of two major components, colistin A and colistin B, which differ only by a single methyl group on the fatty acid tail.[2][7] The peptide portion of colistin contains five primary amine groups from α,γ-diaminobutyric acid (Dab) residues, which are protonated at physiological pH, rendering colistin a polycation with a net positive charge of +5.[7]
In the synthesis of CMS, these five primary amine groups are modified by the addition of sulfomethyl groups (-CH₂SO₃⁻).[7][8] Each sulfomethyl group carries a negative charge, resulting in a molecule with a net negative charge. At physiological pH, CMS has a net charge of -5.[7]
Figure 1: Chemical Structures of Colistin and CMS
Caption: Conversion between cationic colistin and anionic CMS.
Hydrolysis and Activation in Aqueous Solutions
CMS is an inactive prodrug that must hydrolyze in aqueous environments to form colistin and a mixture of partially sulfomethylated derivatives.[6][7][9] This conversion is crucial for its antibacterial activity. The rate of hydrolysis is influenced by several factors, including temperature, pH, and concentration.[4]
Studies have shown that in dilute aqueous solutions at 37°C, CMS rapidly converts to colistin.[4][9][10] However, in more concentrated solutions, such as those found in pharmaceutical preparations, CMS is significantly more stable.[4][8] This concentration-dependent stability is attributed to the self-assembly of CMS molecules into micelles above a critical micelle concentration (CMC), which protects the sulfomethyl groups from hydrolysis.[8][11]
Quantitative Data on CMS Hydrolysis
| Medium | Temperature (°C) | Initial CMS Concentration | Time | Percent Conversion to Colistin | Reference |
| Water | 37 | 0.1 mg/mL | 48 h | 60.3 - 62.8% | [9] |
| Water | 37 | 0.1 mg/mL | 72 h | 79.6% | [9] |
| Isotonic Phosphate Buffer (pH 7.4) | 37 | 0.1 mg/mL | 24-48 h | Rapid formation | [9][10] |
| Human Plasma | 37 | 0.1 mg/mL | 24-48 h | Rapid formation | [9][10] |
| Mueller-Hinton Broth | 37 | 1024 µg/mL | 30 min | <0.2% | [9] |
| Glucose (5%) or Saline (0.9%) Infusion | 25 | 4 mg/mL | 48 h | ~4% | [4][12] |
| Glucose (5%) or Saline (0.9%) Infusion | 4 | 4 mg/mL | 48 h | ~0.3% | [4][12] |
Interaction with Bacterial Membranes: A Tale of Two Charges
The antibacterial mechanism of colistin is predicated on its strong cationic nature. It initiates its action through an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane integrity and subsequent cell death.[2][3][7]
In stark contrast, the anionic nature of CMS prevents this initial electrostatic attraction to the bacterial outer membrane. Consequently, CMS itself possesses little to no intrinsic antibacterial activity and is considered an inactive prodrug.[6][7] Its efficacy is entirely dependent on its conversion to the cationic colistin in vivo.[6][7]
Figure 2: Mechanism of Action Pathway
Caption: Activation of CMS and interaction with the bacterial membrane.
Experimental Protocols
Quantification of CMS and Colistin by High-Performance Liquid Chromatography (HPLC)
A common method for determining the concentrations of CMS and colistin involves specific HPLC assays.
Protocol for Colistin Quantification:
-
Sample Preparation: Aliquots of the aqueous solution (e.g., 50 µL) are passed through solid-phase extraction (SPE) cartridges pre-conditioned with methanol and equilibrated with a carbonate buffer (pH 10).[9]
-
Derivatization: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is added to the cartridge to react with the primary amines of colistin, forming fluorescent derivatives.[9]
-
Elution: The FMOC-colistin derivatives are eluted from the cartridge with acetone.[9]
-
HPLC Analysis: The eluate is mixed with boric acid and injected into a reverse-phase HPLC system for separation and quantification using a fluorescence detector.[9]
Protocol for CMS Quantification: Due to the complexity of the mixture of sulfomethylated derivatives, CMS is often quantified indirectly.
-
Total Colistin Measurement: A sample containing CMS is subjected to acid hydrolysis (e.g., with sulfuric acid) to completely convert all CMS and its derivatives to colistin.[13][14] The total amount of colistin is then measured using the HPLC method described above.
-
Free Colistin Measurement: The amount of colistin already present in the original, unhydrolyzed sample is measured.
-
CMS Calculation: The concentration of CMS is determined by subtracting the free colistin concentration from the total colistin concentration.[13][14]
Time-Kill Kinetic Assays
Time-kill assays are performed to evaluate the bactericidal activity of CMS and colistin over time.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa) is prepared in a suitable broth, such as cation-adjusted Mueller-Hinton broth.[7]
-
Drug Addition: CMS or colistin is added to the bacterial cultures at various concentrations (e.g., multiples of the minimum inhibitory concentration, MIC).[2][7]
-
Incubation: The cultures are incubated at 37°C with shaking.[7]
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).[2][7]
-
Viable Cell Counting: Serial dilutions of the samples are plated on agar plates to determine the number of colony-forming units (CFU)/mL.[7]
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate killing curves.[2][7]
Figure 3: Experimental Workflow for CMS Stability and Activity
Caption: Workflow for studying CMS stability and antibacterial effect.
Conclusion
The anionic nature of this compound is a deliberately engineered feature that transforms the potent but toxic cationic antibiotic colistin into a safer and more stable prodrug. This charge reversal is fundamental to its reduced toxicity and its mechanism of action, which relies on in vivo hydrolysis to release the active cationic form. A thorough understanding of the chemical properties, stability, and conversion kinetics of CMS is essential for the optimization of its clinical use and the development of novel drug delivery strategies for this last-line antibiotic.
References
- 1. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]
- 2. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Colistin Methanesulfonate Sodium Salt MIC Testing against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
Colistin, a polymyxin antibiotic, is a critical last-resort therapeutic agent for treating infections caused by multidrug-resistant (MDR) Pseudomonas aeruginosa. Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for clinical decision-making and drug development. Colistin is administered parenterally as its inactive prodrug, colistin methanesulfonate (CMS). In aqueous environments, such as microbiological media or in vivo, CMS undergoes hydrolysis to release the active colistin.[1][2] This conversion is a complex process influenced by factors including temperature and pH.[3]
Due to the challenges associated with colistin susceptibility testing, including its cationic nature leading to adherence to plastics, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.[4][5][6][7] Other methods like disk diffusion and gradient tests are considered unreliable for colistin.[4][8] This document provides a detailed protocol for performing colistin MIC testing against P. aeruginosa using the recommended BMD method.
Data Presentation
Clinical Breakpoints and Quality Control Ranges
Accurate interpretation of MIC values requires adherence to established clinical breakpoints and quality control (QC) ranges. The tables below summarize the current recommendations from CLSI and EUCAST for P. aeruginosa.
Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI | - | ≤ 2 µg/mL | ≥ 4 µg/mL |
| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |
Data sourced from CLSI M100 and EUCAST breakpoint tables.[7][8][9][10]
Table 2: Quality Control Ranges for Colistin MIC Testing
| Quality Control Strain | MIC Range (µg/mL) |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 µg/mL |
| Escherichia coli ATCC® 25922™ | 0.25 - 2 µg/mL |
Data sourced from CLSI and EUCAST guidelines.[4][9]
Experimental Protocols
Reference Broth Microdilution (BMD) Method for Colistin MIC Testing
This protocol is harmonized with CLSI and EUCAST guidelines for determining the MIC of colistin (using colistin sulfate) against P. aeruginosa.
Materials:
-
Colistin sulfate powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (polystyrene)[11]
-
Pseudomonas aeruginosa isolate to be tested
-
Pseudomonas aeruginosa ATCC® 27853™ (Quality Control)
-
Sterile distilled water
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Colistin Stock Solution:
-
Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.
-
Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquots of the stock solution can be stored at -70°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.
-
Dispense 50 µL of each colistin dilution into the appropriate wells of the 96-well plate.
-
Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture of P. aeruginosa on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[5]
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the microtiter plates.
-
The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth (the first well without turbidity).[5]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC of the QC strain (P. aeruginosa ATCC® 27853™) must fall within the acceptable range (0.5 - 4 µg/mL). If the QC result is out of range, the test results for the clinical isolates are considered invalid.
-
Diagrams and Workflows
Chemical Conversion of CMS to Colistin
The following diagram illustrates the fundamental principle of CMS acting as a prodrug.
References
- 1. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
- 6. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. EUCAST: Colistin susceptibility testing [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vitro Anti-Biofilm Activity of Colistin Methanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Administered intravenously as the less toxic prodrug, colistin methanesulfonate (CMS), it is hydrolyzed in vivo to its active form, colistin.[1] Bacterial biofilms present a significant challenge in clinical settings, as they exhibit increased tolerance to conventional antibiotic therapies.[2][3] This document provides detailed protocols and quantitative data from in vitro models to assess the anti-biofilm activity of CMS.
The primary mechanism of colistin's bactericidal action involves its cationic polypeptide structure interacting with and disrupting the anionic lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death.[4] In the context of biofilms, colistin has shown efficacy in reducing biofilm mass and killing embedded bacteria, although often at concentrations significantly higher than those required for planktonic cells.[5][6] Notably, colistin demonstrates activity against the metabolically less active bacteria residing in the inner layers of the biofilm.[7]
Quantitative Data Summary
The following tables summarize the in vitro anti-biofilm activity of colistin methanesulfonate against various bacterial strains. These values are essential for comparing the efficacy of CMS across different experimental conditions and pathogens.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Colistin Methanesulfonate
| Bacterial Strain | Biofilm Age (hours) | Medium | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| Pseudomonas aeruginosa MDRP-YMD | Not Specified | Not Specified | Not Specified | 10.5 | [6] |
| Pseudomonas aeruginosa ATCC 27853 | Not Specified | Not Specified | Not Specified | 8.0 | [6] |
| Pseudomonas aeruginosa PA14 & CF Isolates | Not Specified | Cation-Adjusted Müller-Hinton Broth | Increased MBEC in SCFM | Not Specified | [8] |
| Pseudomonas aeruginosa PAO1 | 24 | Lysogeny Broth | >256 | Not Specified | [9] |
Note: MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Table 2: Effect of Colistin Methanesulfonate on Biofilm Viability and Biomass
| Bacterial Strain | CMS Concentration | Treatment Duration (hours) | Effect | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas aeruginosa (in alginate beads) | 10 x MIC | 24 - 48 | ~80% reduction in viable cells |[6] | | Escherichia coli | Concentration-dependent | 24 | Significant reduction in biofilm and planktonic cells |[10] | | Klebsiella pneumoniae ATCC 10031 (in combination with Azithromycin) | 2 mg/L CMS + 9 mg/L AZM | 24 | Inhibition of biofilm growth |[11] | | Pseudomonas aeruginosa PA01 (in combination with synergistic drugs) | Sub-inhibitory | 24 | 2-log reduction in culturable cells |[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of anti-biofilm studies with CMS.
Biofilm Formation Assay
This protocol describes the formation of static biofilms in a 96-well microtiter plate.
Materials:
-
Bacterial culture in the exponential growth phase
-
Appropriate growth medium (e.g., Cation-Adjusted Müller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Incubator
Protocol:
-
Dilute the exponentially grown bacterial culture to a concentration of approximately 10^6 CFU/mL in the desired growth medium.[13]
-
Dispense 200 µL of the diluted bacterial culture into each well of a sterile 96-well microtiter plate.[13]
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[14]
Quantification of Biofilm Biomass (Crystal Violet Staining)
This method is used to quantify the total biofilm biomass.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (99%)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Microplate reader
Protocol:
-
Carefully remove the planktonic culture from each well without disturbing the biofilm.
-
Wash the wells gently twice with 200 µL of PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.[13]
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[14]
-
Remove the crystal violet solution and wash the wells twice with PBS.
-
Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Assessment of Biofilm Viability (Resazurin Assay)
This assay determines the metabolic activity of cells within the biofilm, providing an indication of viability.
Materials:
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
PBS
-
Fluorescence microplate reader
Protocol:
-
Following biofilm formation and treatment with CMS, remove the supernatant.
-
Wash the biofilms gently with PBS.
-
Prepare a working solution of resazurin (e.g., 20 µM in PBS).[13]
-
Add 100 µL of the resazurin working solution to each well.
-
Incubate the plate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of CMS required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (or similar peg-lid device)
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
Serial dilutions of CMS
-
Recovery medium
Protocol:
-
Grow biofilms on the pegs of a Calgary Biofilm Device by incubating the lid in a 96-well plate containing the bacterial inoculum for 24 hours.
-
After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.
-
Prepare a 96-well plate with serial dilutions of CMS in the appropriate medium.
-
Place the peg lid into the challenge plate containing the CMS dilutions and incubate for a specified period (e.g., 24 hours).
-
Following treatment, rinse the peg lid again in PBS.
-
Place the peg lid into a recovery plate containing fresh growth medium and sonicate to dislodge the remaining viable biofilm cells.
-
Incubate the recovery plate for 24 hours and determine growth by measuring the optical density. The MBEC is the lowest concentration of CMS that prevents bacterial regrowth from the treated biofilm.
Visualizations
Experimental Workflow for In Vitro Anti-Biofilm Activity of CMS
Caption: Workflow for assessing CMS anti-biofilm activity.
Putative Mechanism of Colistin Action on Biofilms
Caption: Mechanism of colistin's action against biofilms.
References
- 1. Population Pharmacokinetic Analysis of Colistin Methanesulfonate and Colistin after Intravenous Administration in Critically Ill Patients with Infections Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation in vitro of the efficacy of colistin methanesulfonate against biofilm-forming multidrug-resistant Pseudomonas aeruginosa (MDRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Use of Colistin in Biofilm-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of host-mimicking medium and biofilm growth on the ability of colistin to kill Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa [frontiersin.org]
- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158 Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Potential Off-Target Effects of Colistin Methanesulfonate on CFTR Function
Introduction
Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1][2] Its dysfunction leads to impaired ion and water transport, resulting in thick, sticky mucus, particularly in the respiratory tract.[2] This environment promotes chronic bacterial infections, with Pseudomonas aeruginosa being a predominant and challenging pathogen.
Colistin Methanesulfonate (CMS), the prodrug of colistin, is a cornerstone antibiotic administered via inhalation to manage chronic P. aeruginosa infections in individuals with CF.[3][4] While its antimicrobial efficacy is well-documented, its potential off-target effects on the host's cellular machinery, specifically on the function and processing of the CFTR protein itself, remain largely unexplored. These application notes provide a framework for researchers to investigate the scientifically plausible, yet unproven, interactions between CMS/colistin and CFTR.
Rationale for Investigation
The high concentrations of colistin achieved in the airway epithelial lining fluid following nebulization create a scenario where interactions with host epithelial cells are inevitable.[4] Understanding these interactions is critical, as they could potentially influence the underlying pathophysiology of CF or modulate the efficacy of CFTR-directed therapies (modulators).
Three primary hypotheses warrant investigation:
-
Membrane Perturbation and CFTR Function: Colistin is a cationic polypeptide that interacts with and disrupts lipid membranes. As an integral membrane protein, CFTR's conformational stability and channel gating are intrinsically linked to its lipid environment.[5] Direct or indirect perturbation of the apical membrane by high concentrations of colistin could alter CFTR's biophysical properties.
-
Cellular Stress and CFTR Trafficking: Many antibiotics can induce cellular stress responses, such as the Unfolded Protein Response (UPR) or oxidative stress. The biogenesis of CFTR, especially the common F508del mutant, is highly inefficient, with most of the protein being recognized by the endoplasmic reticulum (ER) quality control system and targeted for premature degradation.[6][7] Exacerbation of cellular stress by CMS could further impair the processing and trafficking of mutant CFTR, potentially antagonizing the effects of corrector drugs.[6][8]
-
Modulation of Epithelial Ion Transport: Beyond CFTR, colistin could affect other ion channels and transporters in the airway epithelium.[9] Such effects could alter the overall transepithelial ion transport, confounding measurements of CFTR activity and impacting airway surface liquid hydration.
These potential interactions form the basis for a new area of CFTR research, aiming to understand how a common therapeutic agent might influence the primary defect in the disease.
Quantitative Data for Experimental Design
Designing experiments requires relevant concentration ranges. The following tables provide starting points for CMS/colistin concentrations based on existing literature and benchmark data for common CFTR modulators.
Table 1: Colistin Methanesulfonate (CMS) / Colistin Concentrations in Pre-Clinical Models
| Compound | Model System | Concentration / Dose | Measured Outcome | Reference |
|---|---|---|---|---|
| Colistin | Calu-3 Monolayer | 100 µg/mL | Cellular Uptake & Transport | [3] |
| CMS | Rat (Intratracheal) | 15 mg/kg | ELF Concentrations | [4] |
| Colistin | Rat (Intratracheal) | 15 mg/kg (from CMS) | ELF Concentrations (~15% of CMS) |[4] |
Table 2: Representative Concentrations and Effects of CFTR Modulators
| Modulator | Class | Cell Line / System | Concentration | Typical Effect | Reference |
|---|---|---|---|---|---|
| Ivacaftor (VX-770) | Potentiator | G551D-CFTR cells | 0.1 - 1 µM | Increases channel open probability | [10] |
| Lumacaftor (VX-809) | Corrector | F508del-CFTR cells | 1 - 10 µM | Improves protein folding and trafficking | [10] |
| Elexacaftor/Tezacaftor/Ivacaftor | Corrector/Potentiator | F508del-CFTR cells | 0.1 - 3 µM | Synergistic rescue of trafficking and function |[11][12] |
Proposed Mechanisms and Workflows
The following diagrams illustrate the hypothesized pathways of CMS interaction with CFTR and a general workflow for investigating these effects.
References
- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Liposomal formulation reduces transport and cell uptake of colistin in human lung epithelial Calu-3 cell and 3D human lung primary tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerosol Therapy with Colistin Methanesulfonate: a Biopharmaceutical Issue Illustrated in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CFTR-Associated Ligand arrests the Trafficking of the Mutant ΔF508 CFTR Channel in the ER contributing to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of CFTR | Springer Nature Experiments [experiments.springernature.com]
- 8. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epithelial vectorial ion transport in cystic fibrosis: Dysfunction, measurement, and pharmacotherapy to target the primary deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Special Issue “Research Advances on Cystic Fibrosis and CFTR Protein” [mdpi.com]
- 12. Special Issue “Research Advances on Cystic Fibrosis and CFTR Protein” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colistin Methanesulfonate Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colistin, a polymyxin antibiotic, is a crucial last-resort therapeutic agent against multidrug-resistant Gram-negative bacteria. In clinical and research settings, it is often administered as its less toxic prodrug, colistin methanesulfonate (CMS). For in vitro assays, the accurate preparation and handling of CMS stock solutions are paramount to obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation, storage, and use of CMS stock solutions, with a focus on its stability and conversion to the active form, colistin.
Core Principles: Understanding CMS Chemistry and Stability
CMS is a complex mixture of sulfomethylated derivatives of colistin A and colistin B. In aqueous solutions, CMS undergoes hydrolysis to liberate active colistin, a process that is highly dependent on temperature, pH, concentration, and the composition of the medium.[1][2] The stability of CMS is inversely proportional to the rate of colistin formation. For in vitro susceptibility testing, it is critical to control this conversion, as the antimicrobial activity observed is primarily due to the formed colistin.[3]
Key Stability Considerations:
-
Temperature: CMS is significantly more stable at lower temperatures. Storage at 4°C is recommended for short-term use, while -20°C or -80°C is preferable for long-term storage to minimize hydrolysis.[4][5]
-
Concentration: Higher concentrations of CMS in solution exhibit greater stability.[6][7] This is attributed to the formation of micelles or colloidal aggregates above a critical concentration, which protects the CMS molecules from hydrolysis.[2]
-
Solvent: CMS is readily soluble in water.[8][9] Colistin, the active form, is also stable in water but degrades more rapidly in phosphate buffer and plasma at 37°C.[1][10]
-
pH: The rate of CMS hydrolysis to colistin is influenced by pH, with faster conversion observed at physiological pH (7.4) compared to more acidic conditions.[1][10]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration CMS Stock Solution
This protocol describes the preparation of a concentrated CMS stock solution, which can be stored for extended periods with minimal degradation.
Materials:
-
Colistin methanesulfonate sodium salt powder
-
Sterile, nuclease-free water
Procedure:
-
Accurately weigh the desired amount of CMS powder.
-
Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 10-50 mg/mL).[8] A concentration of 200 mg/mL has been shown to be stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[7][11]
-
Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking to prevent foaming.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][12] For short-term storage (up to 7 days), 4°C is acceptable for highly concentrated solutions.[11]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution to prepare working solutions for various in vitro assays.
Materials:
-
High-concentration CMS stock solution
-
Appropriate sterile diluent (e.g., water, saline, or specific assay medium like Mueller-Hinton broth)
Procedure:
-
Thaw a single aliquot of the high-concentration CMS stock solution at room temperature or on ice.
-
Perform serial dilutions of the stock solution with the desired sterile diluent to achieve the final working concentrations required for the assay.
-
Prepare working solutions fresh for each experiment, as diluted CMS solutions are less stable and will convert to colistin more rapidly, especially at 37°C.[2][11]
-
If the assay involves incubation at 37°C, it is crucial to account for the conversion of CMS to colistin over the incubation period, as this will be the source of the antimicrobial activity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and conversion of CMS.
Table 1: Stability of CMS Solutions Under Different Storage Conditions
| Concentration | Storage Temperature | Medium | Duration | Colistin Formation | Reference |
| 200 mg/mL | 4°C and 25°C | Water for Injection | 7 days | <0.1% | [7][11] |
| 4 mg/mL | 4°C | 5% Glucose or 0.9% Saline | 48 hours | <0.3% | [11] |
| 4 mg/mL | 25°C | 5% Glucose or 0.9% Saline | 48 hours | <4% | [11] |
| 0.1 mg/mL | 4°C | Water | 2 days | No detectable colistin | [4] |
| 0.1 mg/mL | 4°C | Water | 60 days | ~30% conversion | [10] |
| 2 mg/L | -20°C | Human Plasma | 2 months | ~20% conversion | [5] |
| 30 mg/L | -20°C | Human Plasma | >2 months | Minimal conversion | [5] |
| 2 and 30 mg/L | -80°C | Human Plasma | 4 months | No quantifiable colistin | [5] |
Table 2: Conversion of CMS to Colistin at 37°C
| Initial CMS Concentration | Medium | Incubation Time | % Conversion to Colistin | Reference |
| 0.1 mg/mL | Water | 48 hours | 60.3% - 62.8% | [1][10] |
| 0.1 mg/mL | Water | 72 hours | 79.6% | [1][10] |
| 0.1 mg/mL | Isotonic Phosphate Buffer (pH 7.4) | 4 hours | ~20% | [1] |
| 8.0 mg/L | Cation-Adjusted Mueller-Hinton Broth | 240 minutes | 29.1% | [3] |
| 32 mg/L | Cation-Adjusted Mueller-Hinton Broth | 240 minutes | 30.5% | [3] |
Visualizing the Workflow and Chemical Conversion
The following diagrams illustrate the key processes involved in the preparation of CMS solutions and its subsequent conversion to active colistin.
References
- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. journals.asm.org [journals.asm.org]
- 8. caymanchem.com [caymanchem.com]
- 9. toku-e.com [toku-e.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of Colistin Methanesulfonate (CMS) and Colistin using HPLC and LC-MS/MS
Introduction
Colistin is a polycationic polypeptide antibiotic that serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1] It is typically administered intravenously as its less toxic, inactive prodrug, colistin methanesulfonate (CMS).[2][3] In vivo, CMS undergoes hydrolysis to form active colistin and a variety of partially methanesulfonated derivatives.[1][3] The accurate quantification of both CMS and colistin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and optimizing dosing regimens to ensure efficacy while minimizing toxicity.[4][5]
The primary analytical challenges in quantifying these compounds include the inherent instability of CMS, which can hydrolyze to colistin in vitro during sample collection, storage, and processing, potentially leading to an overestimation of the active colistin concentration.[1][4] Furthermore, both colistin and CMS are complex mixtures of closely related components, primarily colistin A and B (and their corresponding CMS derivatives), which should ideally be separated and quantified.[1][3] This document provides detailed application notes and protocols for the quantification of CMS and colistin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: LC-MS/MS Methods for Colistin and CMS Quantification
Application Notes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for the quantification of colistin and CMS due to its superior sensitivity and specificity.[5] Most LC-MS/MS methods do not measure CMS directly. Instead, they rely on an indirect quantification approach. This involves analyzing each sample twice: once to measure the baseline concentration of "free" colistin, and a second time after subjecting the sample to acidic hydrolysis, which converts all CMS into colistin. The concentration of "total" colistin is then measured in the hydrolyzed sample. The CMS concentration is subsequently calculated by subtracting the free colistin concentration from the total colistin concentration.[6][7][8]
Key considerations for developing and implementing a robust LC-MS/MS method include:
-
Sample Stability : CMS is unstable and can degrade to colistin at room temperature.[5] It is critical to keep blood and plasma samples chilled or on ice immediately after collection and during processing to prevent in vitro hydrolysis.[5] Acidic conditions during sample preparation (e.g., for protein precipitation) should be avoided for the "free" colistin analysis as this can cause significant CMS hydrolysis.[1]
-
Sample Preparation : Solid-Phase Extraction (SPE) is a common and effective technique for extracting colistin and CMS from complex biological matrices like plasma and urine, as it provides efficient sample cleanup and minimizes matrix effects.[1][3][5][7] Both weak cation exchange and hydrophilic-lipophilic-balanced (HLB) SPE cartridges have been used successfully.[2][3][5]
-
Chromatography : Reversed-phase columns, such as C18, are typically used for the separation of colistin A and colistin B.[4][6] Mobile phases usually consist of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency.[3][4][6] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective.[2]
-
Mass Spectrometry : Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[4][6] Precursor-to-product ion transitions are monitored for colistin A, colistin B, and an internal standard (IS), commonly polymyxin B.[4][6]
The following workflow illustrates the indirect quantification of CMS.
Quantitative Data Summary for LC-MS/MS Methods
| Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |
| LC-MS/MS | Colistin A | Plasma | 0.024 - 6.144 | 0.024 | <15% | <15% | [1][6] |
| LC-MS/MS | Colistin B | Plasma | 0.015 - 3.856 | 0.015 | <15% | <15% | [1][6] |
| LC-MS/MS | CMS A | Plasma | 0.029 - 7.492 | 0.029 | <15% | <15% | [1][6] |
| LC-MS/MS | CMS B | Plasma | 0.010 - 2.508 | 0.010 | <15% | <15% | [1][6] |
| LC-MS/MS | Colistin A | Plasma | 0.043 - 8.61 | 0.043 | Satisfactory | Satisfactory | [4] |
| LC-MS/MS | Colistin B | Plasma | 0.057 - 11.39 | 0.057 | Satisfactory | Satisfactory | [4] |
| LC-MS/MS | Colistin A/B | Plasma | 0.15 - 30 | 0.07 - 0.15 | Not specified | Not specified | [3] |
| LC-MS/MS | Colistin A | Plasma | 0.063 - 8.00 | 0.009 - 0.071 | <15% | <15% | [2][9] |
| LC-MS/MS | Colistin B | Plasma | 0.063 - 8.00 | 0.002 - 0.013 | <15% | <15% | [2][9] |
| LC-MS/MS | Colistin A/B | Plasma | 0.1 - 10.0 | 0.1 | <6.17% | <10.69% | [5] |
Detailed Protocol: LC-MS/MS Quantification of Colistin and CMS in Human Plasma
This protocol is a representative example based on common methodologies.[6][7]
1. Materials and Reagents
-
Colistin sulfate and Colistin Methanesulfonate (CMS) sodium salt reference standards
-
Polymyxin B (Internal Standard)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid (98-100%)
-
Sulfuric acid (0.5 M)
-
Sodium hydroxide (1.0 M)
-
Ultrapure water
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)
2. Sample Preparation
-
For Free Colistin Quantification:
-
To 250 µL of plasma sample in a polypropylene tube, add 25 µL of IS working solution (e.g., polymyxin B).
-
Vortex briefly and add ultrapure water to a final volume of 1 mL.
-
Proceed to the SPE step.
-
-
For Total Colistin (and subsequent CMS) Quantification:
-
To 250 µL of a separate plasma aliquot, add 25 µL of IS working solution.
-
Add 40 µL of 0.5 M sulfuric acid to induce hydrolysis of CMS to colistin.
-
Incubate at room temperature for 1 hour.[7]
-
Add 40 µL of 1.0 M sodium hydroxide to neutralize the sample.[7]
-
Vortex briefly and add ultrapure water to a final volume of 1 mL.
-
Proceed to the SPE step.
-
-
Solid-Phase Extraction (SPE) Procedure:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 2 mL of water.
-
Load the 1 mL sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 150 µL of mobile phase (e.g., 0.1% formic acid in water) and transfer to an autosampler vial.[7]
-
3. Chromatographic Conditions
-
HPLC System: Waters Alliance 2695 or equivalent[7]
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 50 mm or equivalent[6]
-
Mobile Phase: Isocratic elution with 20:80 (v/v) Acetonitrile (containing 0.1% formic acid) and Water (containing 0.1% formic acid)[6]
-
Flow Rate: 0.2 mL/min[6]
-
Injection Volume: 5-10 µL[4]
-
Column Temperature: Ambient or controlled (e.g., 35°C)[3]
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters Micromass Quattro micro-API or equivalent triple quadrupole MS[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Precursor [M+2H]²⁺ → Product):
-
Source Temperature: 120°C[1]
-
Desolvation Temperature: 350°C[1]
-
Ion Spray Voltage: +3.0 kV[1]
Section 2: HPLC Methods for Colistin and CMS Quantification
Application Notes
While less common than LC-MS/MS for clinical samples due to lower sensitivity, HPLC methods with fluorescence detection (HPLC-FLD) are a viable alternative. These methods are sensitive enough for pharmacokinetic studies but require a derivatization step to make the non-fluorescent colistin molecule detectable.[10][11] The most common derivatizing agent is 9-fluorenylmethoxy carbonyl chloride (FMOC-Cl), which reacts with the primary amino groups on the colistin molecule.[10][12]
Similar to LC-MS/MS, HPLC-FLD methods typically quantify CMS indirectly by first measuring free colistin and then total colistin after acid hydrolysis of CMS.[13]
Key considerations for HPLC-FLD methods include:
-
Derivatization : The derivatization reaction must be optimized for time, temperature, and pH to ensure complete and reproducible reaction. The resulting FMOC-colistin derivative is then detected by fluorescence.
-
Sample Preparation : Protein precipitation with agents like trichloroacetic acid is a common first step, followed by SPE to clean the sample before derivatization.[11][14]
-
Chromatography : Reversed-phase C18 columns are standard. The mobile phase often includes acetonitrile and tetrahydrofuran to achieve good separation of the derivatized colistin A and B peaks.[11][13]
Quantitative Data Summary for HPLC-FLD Methods
| Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |
| HPLC-FLD | Colistin | Serum | 0.3 - 8.0 | 0.3 | 0.5 - 5.0% | 3.5 - 9.4% | [11] |
| HPLC-FLD | Colistin | Plasma/Urine | Not specified | Not specified | Accuracy within 10.1% | Reproducibility within 11.2% | [15] |
| HPLC-PCD | Colistin A/B | Urine | 350 - 3500 nmol/L | 350 nmol/L | <3.4% | <3.4% | [16] |
Detailed Protocol: HPLC-FLD Quantification of Colistin in Human Serum
This protocol is a representative example based on published methods.[11][12]
1. Materials and Reagents
-
Colistin sulfate reference standard
-
Polymyxin B (Internal Standard)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Trichloroacetic acid (TCA)
-
Methanol, Acetonitrile, Tetrahydrofuran (HPLC grade)
-
Acetone, Boric acid
-
SPE cartridges (e.g., Sep-Pak C18)
2. Sample Preparation and Derivatization
-
To 200 µL of serum, add IS and precipitate proteins using TCA and methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Condition a C18 SPE cartridge with 1 mL of methanol and equilibrate with 1 mL of a suitable buffer (e.g., carbonate buffer, pH 10).[12]
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Add 30 µL of 100 mM FMOC-Cl solution to the cartridge and allow the derivatization reaction to proceed for 10 minutes at room temperature.[12]
-
Elute the FMOC-colistin derivatives from the cartridge using 900 µL of acetone.[12]
-
Mix the eluate with 600 µL of 0.2 M boric acid.[12]
-
The final solution is ready for injection into the HPLC system.
3. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm, 250 x 4.6 mm).[13]
-
Mobile Phase: Acetonitrile : Tetrahydrofuran : Water (e.g., 80:4:16, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 100 µL.[13]
-
Fluorescence Detection:
References
- 1. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 4. Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Establishment and application of LC-MS/MS method for determination of colistin methanesulfonate and polymyxin E in rat plasma [cjic.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Colistin Methanesulfonate in Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, methodologies, and data related to the use of colistin methanesulfonate (CMS) in combination with other antibiotics to combat multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed guidance for in vitro synergy testing.
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge in clinical practice. Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment option. However, its efficacy can be limited by the development of resistance and potential for nephrotoxicity.[1][2] Combination therapy, pairing colistin with other antimicrobial agents, is a strategy being explored to enhance its antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.[1][3][4]
The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria, which increases the permeability and allows other antibiotics to reach their intracellular targets more effectively.[5]
In Vitro Synergy Testing: Quantitative Data
Numerous studies have investigated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The checkerboard assay is a common in vitro method used to assess synergy, with the results often expressed as the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is typically interpreted as synergy.
Acinetobacter baumannii
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference |
| Vancomycin | High (Synergy against 9 of 10 colistin-resistant strains) | Demonstrates potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity. | [3][6] |
| Rifampin | Variable (Synergy against 4 of 5 colistin-resistant strains in one study; 28% in another) | A frequently studied combination with demonstrated synergistic activity. However, some studies also report antagonism. | [7][8] |
| Carbapenems (Imipenem, Meropenem) | Synergy observed | The addition of CMS can significantly reverse imipenem resistance in some isolates. | [7][9] |
| Sulbactam | Synergy observed (in 5 of 10 colistin-resistant strains) | A viable combination partner for synergistic effects. | [3][6] |
| Aztreonam & Ceftazidime | High (Synergy against all tested strains in one study) | Beta-lactams, in general, show good synergistic potential with colistin against A. baumannii. | [7] |
| Tigecycline & Amikacin | Mostly indifferent results | These combinations were less likely to demonstrate synergy in the studied isolates. | [7] |
Klebsiella pneumoniae
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference |
| Carbapenems (Imipenem, Meropenem) | Synergy observed | Effective in vitro against colistin-heteroresistant strains. | [10] |
| Aminoglycosides (Amikacin, Gentamicin) | Synergy observed | Effective in vitro against colistin-heteroresistant strains. | [10] |
| Tigecycline | Synergy observed | Demonstrated synergistic effects against colistin-heteroresistant K. pneumoniae. | [10] |
| Rifampin, Azithromycin, Linezolid, Fusidic Acid | High (90-95% synergy against colistin-resistant Enterobacteriaceae) | These agents showed particularly high rates of synergy when combined with colistin. | [5] |
Pseudomonas aeruginosa
| Combination Agent | Synergy Rate (FICI ≤ 0.5) | Key Findings | Reference |
| Amikacin | Synergistic interactions were frequent. | Combinations involving amikacin showed more frequent synergy than those with some other agents against isolates from cystic fibrosis patients. | [11][12] |
| Meropenem & Ceftazidime | Susceptibility was high for the individual agents. | The study focused more on amikacin combinations for synergy. | [11] |
| Rifampin & Carbapenems | Synergistic effects detected in multiple studies. | These combinations have been a focus of microbiological studies for treating P. aeruginosa infections. | [13] |
Clinical and In Vivo Studies: A Summary
While in vitro studies often demonstrate synergy, the translation to clinical benefit is not always straightforward.
| Study Type | Key Findings | Reference |
| Animal Studies | Results are equivocal. Some studies show significantly lower mortality with combination therapy (e.g., with rifampicin or carbapenems), while others do not. | [13][14] |
| Clinical Trials & Observational Studies | A multicenter trial found that colistin sulfate in combination with other antimicrobials was a reasonable and safe option for CRO infections, with a clinical response rate of 77.1%.[15][16] However, another randomized controlled trial did not find combination therapy with colistin and meropenem to be superior to colistin monotherapy for pneumonia or bloodstream infections caused by XDR pathogens.[17] A retrospective study on MDR Gram-negative pneumonia found that combination therapy significantly improved microbiological cure but not clinical cure.[18] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Testing
This protocol outlines the microbroth dilution checkerboard method to determine the synergistic activity of colistin in combination with another antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Stock solutions of Colistin Methanesulfonate and the second antibiotic
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB to all wells of a 96-well plate.
-
Create serial two-fold dilutions of Antibiotic A (e.g., colistin) horizontally across the plate.
-
Create serial two-fold dilutions of Antibiotic B vertically down the plate. This results in a grid of wells containing various concentrations of both antibiotics.
-
Include wells for growth control (no antibiotic) and sterility control (no bacteria). Also, include wells to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal activity of antibiotic combinations over time.
Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum standardized to ~5 x 10^5 - 10^6 CFU/mL
-
Colistin Methanesulfonate and the second antibiotic at desired concentrations (e.g., 0.25x or 0.5x MIC)
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Antibiotic A alone
-
Antibiotic B alone
-
The combination of Antibiotic A and B
-
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
-
Visualizations
Caption: Mechanism of Colistin Combination Synergy.
Caption: Checkerboard Synergy Testing Workflow.
Caption: Time-Kill Assay Experimental Workflow.
References
- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro synergism of combinations of colistin with selected antibiotics against colistin-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of imipenem/colistin methanesulfonate combinations against imipenem-nonsusceptible multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro activities of various antibiotics, alone and in combination with colistin methanesulfonate, against Pseudomonas aeruginosa strains isolated from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Colistin monotherapy vs. combination therapy: evidence from microbiological, animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colistin Sulfate-Based Combination Therapy for Infections Caused by Carbapenem-Resistant Organisms in Intensive Care Units: A Multicenter, Prospective, Observational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colistin Sulfate-Based Combination Therapy for Infections Caused by Carbapenem-Resistant Organisms in Intensive Care Units: A Multicenter, Prospective, Observational Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colistin Monotherapy versus Combination Therapy for Carbapenem-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colistin combination therapy improves microbiologic cure in critically ill patients with multi-drug resistant gram-negative pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
colistin methanesulfonate stability in Mueller-Hinton broth and other media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colistin methanesulfonate (CMS). The information addresses common issues encountered during experiments due to the inherent instability of CMS in aqueous solutions, particularly in microbiological media like Mueller-Hinton Broth (MHB).
Frequently Asked Questions (FAQs)
Q1: Why are my colistin Minimum Inhibitory Concentration (MIC) results for the same isolate inconsistent?
A1: Inconsistent MIC results are often due to the instability of Colistin Methanesulfonate (CMS), which is a prodrug that hydrolyzes into the active form, colistin. This conversion is dependent on time, temperature, pH, and the specific components of the testing medium. During a standard 16-20 hour incubation for a broth microdilution assay, a significant and variable amount of CMS can convert to colistin, leading to variability in the effective drug concentration and consequently, the MIC.
Q2: How stable is CMS in Mueller-Hinton Broth (MHB) at standard incubation temperatures?
A2: CMS is unstable in MHB at 37°C. Studies have shown that a significant percentage of CMS hydrolyzes to colistin over a typical incubation period. For instance, in one study, approximately 30% of the initial CMS concentration was converted to colistin after 240 minutes (4 hours) in cation-adjusted MHB.[1] This conversion continues over the full incubation period of an MIC test.
Q3: Can I prepare stock solutions of CMS in MHB and store them for later use?
A3: It is not recommended to prepare and store stock solutions of CMS in MHB, especially at room temperature or 4°C for extended periods. At 37°C, hydrolysis is rapid. Even at 4°C, CMS will eventually convert to colistin, although at a much slower rate.[2][3] For reproducible results, it is best practice to prepare fresh solutions of CMS in the test medium immediately before each experiment.
Q4: Does the source of CMS matter for stability?
A4: Yes, studies have indicated that CMS from different commercial sources can exhibit distinct stability profiles and may contain varying initial amounts of colistin.[2] It is crucial to be consistent with the source of CMS used in a series of experiments and to consider lot-to-lot variability.
Q5: What are the current recommendations for colistin susceptibility testing?
A5: Due to the challenges with CMS stability, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the reference method for determining colistin susceptibility.[4][5][6] They advise against the use of disk diffusion and gradient diffusion methods, as they can be unreliable for colistin.[4][7]
Troubleshooting Guides
Issue: Higher than expected MIC values for quality control strains.
-
Possible Cause: Insufficient conversion of CMS to the active colistin during incubation.
-
Troubleshooting Steps:
-
Verify Incubation Time and Temperature: Ensure that the incubation period is within the recommended 16-20 hours at 35-37°C. Shorter incubation times will result in less conversion and higher apparent MICs.
-
Check Media pH: The pH of the MHB should be between 7.2 and 7.4. An altered pH can affect the rate of CMS hydrolysis.
-
Prepare Fresh Solutions: Always prepare CMS solutions fresh for each experiment. Do not use previously prepared and stored solutions.
-
Issue: Poor reproducibility of MIC results between experiments.
-
Possible Cause: Variable hydrolysis of CMS to colistin.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent starting inoculum density as this can influence the growth kinetics and the apparent MIC.
-
Use a Consistent Source of CMS: As stability can vary between manufacturers, use CMS from the same source and lot for a set of comparative experiments.
-
Control Incubation Conditions Tightly: Minor variations in temperature can alter the rate of hydrolysis. Use a calibrated incubator.
-
Data on CMS Stability
The following tables summarize quantitative data on the stability of CMS and its conversion to colistin in various media.
Table 1: Conversion of CMS to Colistin in Different Media at 37°C
| Medium | Initial CMS Concentration | Time | % Conversion to Colistin (molar basis) | Reference |
| Cation-Adjusted Mueller-Hinton Broth | 8.0 mg/L | 240 min | ~29.1% | [1] |
| Cation-Adjusted Mueller-Hinton Broth | 32.0 mg/L | 240 min | ~30.5% | [1] |
| Water | 0.1 mg/mL | 48 h | 62.8% (Sigma source) | [2] |
| Water | 0.1 mg/mL | 48 h | 60.3% (Pharmax source) | [2] |
| Isotonic Phosphate Buffer (pH 7.4) | Not specified | 24-48 h | Rapid formation | [2][8] |
| Human Plasma | Not specified | 24-48 h | Rapid formation | [2][8] |
Table 2: Stability of CMS under Different Storage Conditions
| Medium/Formulation | Concentration | Temperature | Duration | % Colistin Formed | Reference |
| Reconstituted Solution (Water) | 200 mg/mL | 4°C | 7 days | <0.1% | [9][10] |
| Reconstituted Solution (Water) | 200 mg/mL | 25°C | 7 days | <0.1% | [9][10] |
| Glucose (5%) Infusion Solution | 4 mg/mL | 4°C | 48 h | ~0.3% | [9][10] |
| Glucose (5%) Infusion Solution | 4 mg/mL | 25°C | 48 h | <4% | [9][10] |
| Saline (0.9%) Infusion Solution | 4 mg/mL | 4°C | 48 h | ~0.3% | [9][10] |
| Saline (0.9%) Infusion Solution | 4 mg/mL | 25°C | 48 h | <4% | [9][10] |
| Human Plasma | 2 mg/L | -20°C | 2 months | Substantial formation (~0.4 mg/L) | [11] |
| Human Plasma | 2 mg/L | -80°C | 4 months | No quantifiable formation | [11] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Colistin and CMS
This is a generalized protocol based on methods described in the literature.[1][2][11]
-
Sample Preparation:
-
For plasma samples, deproteinize by adding acetonitrile. Centrifuge to pellet the precipitated proteins.
-
For broth samples, centrifuge to remove bacterial cells and filter the supernatant.
-
-
Chromatographic Separation:
-
For Colistin: Use a reversed-phase C18 column. Employ a mobile phase gradient of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid.
-
For CMS: A strong-anion-exchange (SAX) column is often used.
-
-
Detection:
-
Colistin can be detected using UV absorbance or, for higher sensitivity and specificity, by fluorescence detection after post-column derivatization with a fluorophore like o-phthalaldehyde or by mass spectrometry (LC-MS/MS).
-
-
Quantification:
-
Construct a standard curve using known concentrations of colistin sulfate. The concentration of colistin formed from CMS is then determined by comparing the peak area from the sample to the standard curve.
-
Visualizations
Caption: Workflow for assessing CMS stability.
Caption: Factors influencing CMS hydrolysis and MIC.
References
- 1. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjima.org [mjima.org]
- 5. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colistin Methanesulfonate (CMS) Experimental Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colistin methanesulfonate (CMS). This resource provides essential guidance on preventing the unintended hydrolysis of CMS to its active form, colistin, during experimental procedures. Maintaining the integrity of your CMS solutions is critical for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is colistin methanesulfonate (CMS) and why is its hydrolysis a concern in experiments?
A1: Colistin methanesulfonate (CMS) is a less toxic prodrug of colistin, a potent antibiotic against multidrug-resistant Gram-negative bacteria.[1] In vivo, CMS is converted to colistin to exert its antibacterial effect.[1] However, this hydrolysis can also occur in vitro in aqueous solutions, and its rate is influenced by factors such as temperature, pH, and concentration.[2][3] Uncontrolled hydrolysis during experiments can lead to erroneously high measurements of colistin, potentially causing misinterpretation of experimental outcomes, including pharmacokinetic, pharmacodynamic, and susceptibility testing results.[1][4]
Q2: What are the primary factors that accelerate the hydrolysis of CMS to colistin?
A2: The hydrolysis of CMS is primarily accelerated by:
-
Higher Temperatures: Increased temperature significantly speeds up the rate of hydrolysis.[2][3]
-
Near-Neutral or Alkaline pH: CMS is more stable in acidic conditions and hydrolysis is more rapid at neutral or slightly alkaline pH.[5][6]
-
Lower Concentrations: Dilute solutions of CMS tend to hydrolyze more readily than highly concentrated solutions.[3][7]
-
Aqueous Environment: The presence of water is necessary for the hydrolysis to occur. The type of aqueous medium (e.g., water, buffer, plasma) can also influence the rate.[4][8]
Q3: How can I minimize CMS hydrolysis when preparing stock solutions?
A3: To prepare stable CMS stock solutions, it is recommended to:
-
Reconstitute lyophilized CMS powder with sterile water.[7]
-
Prepare high-concentration stock solutions (e.g., 200 mg/mL) as they are more stable.[7]
-
Use the reconstituted solution as soon as possible. However, if short-term storage is necessary, aliquots should be stored at low temperatures.
Q4: What are the ideal storage conditions for CMS solutions to prevent hydrolysis?
A4: For optimal stability and to minimize hydrolysis, CMS solutions should be stored under the following conditions:
-
Temperature: Store solutions at 4°C for short-term use (up to a few days) and at -70°C or -80°C for long-term storage (months).[9][10] Storage at -20°C is less effective at preventing hydrolysis over extended periods compared to -70°C or -80°C.[10] No formation of colistin is observed at 4°C for up to 2 days.[9]
-
pH: Maintain a more acidic pH if experimentally feasible, as colistin is more stable at pH values between 5.63 and 5.98 compared to pH 7.4.[8]
-
Protection from Light: While not as critical as temperature and pH, protecting solutions from light is a general good laboratory practice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in antimicrobial susceptibility testing (AST). | Uncontrolled hydrolysis of CMS to colistin during incubation, leading to variable concentrations of the active compound.[11] | Use colistin sulfate instead of CMS for in vitro susceptibility testing as recommended by CLSI and EUCAST guidelines.[11] If CMS must be used, prepare solutions fresh for each experiment and minimize incubation times where possible. |
| Higher than expected colistin concentrations in pharmacokinetic (PK) samples. | Hydrolysis of CMS to colistin during sample collection, handling, or storage.[8] | Process and analyze plasma or other biological samples immediately after collection. If storage is necessary, samples should be kept on ice and then frozen at -80°C as soon as possible.[12] Avoid storing samples at room temperature, even for short periods.[13] |
| Variability in results from in vitro pharmacodynamic (PD) studies. | CMS hydrolysis in the test medium (e.g., Mueller-Hinton broth) during the experiment, leading to a changing concentration of active colistin over time.[8][14] | Characterize the stability of CMS in your specific experimental medium and conditions. Consider measuring the concentration of both CMS and formed colistin at different time points. Prepare CMS solutions immediately before use.[4] |
| Precipitate formation in CMS solutions. | This is less common but could be related to buffer components or pH changes. | Ensure the use of high-purity water for reconstitution. If using buffers, confirm their compatibility with CMS. |
Data Summary Tables
Table 1: Stability of Colistin Methanesulfonate (CMS) in Various Aqueous Media
| Medium | Temperature | Time | Extent of Conversion to Colistin | Reference |
| Water | 4°C | Up to 2 days | No formation of colistin | [9] |
| Water | 37°C | 12 hours | CMS peaks almost completely disappeared | [9] |
| Water | 37°C | 24 - 48 hours | Rapid formation of colistin | [9] |
| Isotonic Phosphate Buffer (pH 7.4) | 37°C | 24 - 48 hours | Rapid formation of colistin | [8] |
| Human Plasma | 37°C | 24 - 48 hours | Rapid formation of colistin | [8] |
| Mueller-Hinton Broth | 37°C | 30 minutes | No significant formation of colistin | [8] |
Table 2: Stability of Colistin Methanesulfonate (CMS) Solutions Under Different Storage Conditions
| CMS Concentration | Storage Temperature | Duration | Colistin Formed | Reference |
| 200 mg/mL (reconstituted) | 4°C and 25°C | 7 days | <0.1% | [7] |
| 77.5 mg/mL (inhalation solution) | 4°C and 25°C | 12 months | <0.1% | [2] |
| 4 mg/mL (in 5% glucose or 0.9% saline) | 4°C | 48 hours | 0.3% | [2] |
| 4 mg/mL (in 5% glucose or 0.9% saline) | 25°C | 48 hours | <4% | [2] |
| 2 mg/L and 30 mg/L (in human plasma) | -70°C and -80°C | 4 months | No quantifiable colistin formed | [10] |
| 2 mg/L (in human plasma) | -20°C | 2 months | ~0.4 mg/L | [10] |
Experimental Protocols
Protocol 1: Preparation and Storage of CMS Stock Solutions
-
Reconstitution: Aseptically reconstitute lyophilized CMS powder with sterile, pyrogen-free water for injection to a high concentration (e.g., 200 mg/mL).[7]
-
Aliquotting: Immediately after reconstitution, divide the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Storage:
-
Use: When needed, thaw an aliquot rapidly and use it immediately. Do not refreeze thawed aliquots.
Protocol 2: Minimizing Hydrolysis During In Vitro Experiments
-
Solution Preparation: Prepare fresh working solutions of CMS from a thawed stock aliquot immediately before starting the experiment.[4]
-
Medium: Use a medium where CMS has documented stability for the duration of your experiment, if possible. For example, in Mueller-Hinton broth, CMS shows minimal hydrolysis within 30 minutes at 37°C.[8]
-
Temperature Control: If the experiment allows, conduct it at a lower temperature to slow the rate of hydrolysis.
-
pH Consideration: If compatible with your experimental design, consider using a slightly acidic buffer system.
-
Time-Course Analysis: For longer experiments, it is advisable to quantify the concentration of both CMS and formed colistin at the beginning and end of the experiment using a validated analytical method like HPLC or LC-MS/MS to understand the extent of hydrolysis.[8][15]
Visualizations
Caption: Workflow for assessing the stability of CMS solutions.
Caption: Key factors that promote the hydrolysis of CMS.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
optimizing colistin methanesulfonate concentration for in vitro susceptibility testing
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the accurate in vitro susceptibility testing of colistin. Given the critical role of colistin as a last-resort antibiotic, precise and reliable minimum inhibitory concentration (MIC) determination is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between colistin methanesulfonate (CMS) and colistin sulfate for in vitro testing?
A1: Colistin methanesulfonate (CMS) is an inactive prodrug of colistin.[1][2][3] It is administered to patients because it is less toxic than the active form.[3][4] In an aqueous solution, such as testing media or in the body, CMS undergoes hydrolysis to release the active, cationic colistin molecule.[1][5] This conversion is a prerequisite for antibacterial activity.[1] Because the rate of this conversion in vitro is variable and can be incomplete during the incubation period, using CMS for susceptibility testing can lead to falsely high or inconsistent MIC values.[6] Therefore, colistin sulfate should be used for all in vitro susceptibility testing to ensure that the active form of the drug is being evaluated.[6]
Q2: What is the recommended standard method for colistin susceptibility testing?
A2: The joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group recommends broth microdilution (BMD) as the sole reference method for determining colistin MICs.[7][8][9][10] This method, performed according to ISO 20776 standards, provides the most reliable and reproducible results.[7]
Q3: Why are disk diffusion and gradient diffusion (e.g., E-test) methods not recommended for colistin?
A3: Disk diffusion and gradient diffusion methods are unreliable for colistin susceptibility testing and are not recommended by CLSI or EUCAST.[11][12][13] This is due to several factors:
-
Poor Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[6][7] This leads to smaller-than-expected inhibition zones that do not accurately correlate with the MIC.
-
High Error Rates: These methods are associated with unacceptably high rates of "very major errors" (VMEs), where a truly resistant isolate is falsely reported as susceptible.[10][14][15] Gradient tests, in particular, have been shown to underestimate colistin MICs.[6][16]
Q4: What are the common sources of error and variability in colistin susceptibility testing?
A4: Several factors can introduce errors into colistin susceptibility testing:
-
Use of CMS instead of Colistin Sulfate: As detailed in Q1, this is a primary source of inaccurate results.[6]
-
Adherence to Plastic: Colistin is a cationic molecule that can bind to the negatively charged surfaces of standard polystyrene microtiter plates.[8] This binding reduces the effective concentration of the drug in the broth, potentially leading to falsely elevated MICs.
-
Incorrect Methodology: Use of non-reference methods like disk or gradient diffusion will produce unreliable results.[11][13]
-
Media Composition: The cation concentration (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth can influence colistin's activity. Using Cation-Adjusted Mueller-Hinton Broth (CA-MHB) as specified in protocols is critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High or Inconsistent MIC Values | 1. Incorrect Drug Form: You may be using colistin methanesulfonate (CMS) instead of colistin sulfate. | 1. Verify Drug Salt: Ensure you are using colistin sulfate powder for preparing your stock solutions.[6] |
| 2. Plastic Adsorption: Colistin may be binding to the surface of the microtiter plate, reducing its effective concentration. | 2. Use Appropriate Plates: While standard polystyrene plates are used for the reference method, be aware of this phenomenon. Ensure rigorous adherence to the standardized protocol to maintain consistency. | |
| 3. Contamination or Inoculum Issues: An incorrect inoculum concentration or contamination can lead to variable growth. | 3. Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute according to the protocol to achieve the correct final concentration in the wells.[17] | |
| Resistant Isolate Appears Susceptible (Very Major Error) | 1. Incorrect Testing Method: Use of gradient diffusion (E-test) or disk diffusion is a known cause of falsely susceptible results. | 1. Switch to Reference Method: Immediately re-test the isolate using the recommended Broth Microdilution (BMD) or an accepted alternative like Colistin Broth Disk Elution (CBDE).[14][18] |
| 2. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that are not detected by non-reference methods. | 2. Confirm with BMD: The reference BMD method is more robust for detecting heteroresistance. | |
| Susceptible QC Strain (e.g., E. coli ATCC 25922) Shows High MIC | 1. Procedural Error: Issues with drug dilution, inoculum preparation, or incubation conditions. | 1. Review Protocol: Carefully review every step of the experimental protocol. Rerun the test with fresh reagents and a newly prepared inoculum. |
| 2. Reagent Degradation: The colistin sulfate stock solution may have degraded. | 2. Prepare Fresh Stock: Prepare a fresh stock solution of colistin sulfate from powder. | |
| 3. Contamination: The QC strain may be contaminated. | 3. Re-streak QC Strain: Streak the QC strain from the frozen stock onto a fresh agar plate to ensure purity before preparing the inoculum. |
Data Summary Tables
Table 1: Comparison of In Vitro Activity of Colistin Sulfate vs. Colistin Methanesulfonate (CMS)
| Organism | Colistin Sulfate MIC Range (mg/L) | CMS MIC Range (mg/L) | Fold Difference (Approx.) |
|---|---|---|---|
| Pseudomonas aeruginosa (susceptible strains) | 1 - 4 | 4 - 16 | 4-fold higher |
| Acinetobacter baumannii | 0.5 | 2 | 4-fold higher |
| General Observation | Lower MICs (higher potency) | 3 to 8-fold higher MICs | CMS is significantly less active in vitro |
(Data synthesized from multiple sources)
Table 2: Clinical Breakpoints for Colistin (mg/L) by EUCAST & CLSI
| Organism | EUCAST Breakpoint (S ≤ / R >) | CLSI Breakpoint (I ≤ / R ≥) |
|---|---|---|
| Enterobacterales | 2 / 2 | 2 / 4 |
| Pseudomonas aeruginosa | 4 / 4 | 2 / 4 |
| Acinetobacter spp. | 2 / 2 | 2 / 4 |
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change; always refer to the latest documents from EUCAST and CLSI.[8][16][19][20][21]
Table 3: Performance Comparison of Various Susceptibility Testing Methods
| Method | Very Major Error (VME) Rate | Major Error (ME) Rate | Recommendation |
|---|---|---|---|
| Broth Microdilution (BMD) | Reference Standard | Reference Standard | Recommended (Gold Standard) [7][9] |
| Colistin Broth Disk Elution (CBDE) | Low (<1.5%) | Low (<3%) | Acceptable Alternative [18][22] |
| Agar Dilution | 3.3% - 14.3% (inoculum dependent) | Low | Not Recommended[14][23] |
| Gradient Diffusion (E-test, MTS) | High (up to 39.3%) | Low | Not Recommended [6][14][16] |
| Disk Diffusion (DD) | High (up to 47.6%) | High (up to 13.6%) | Not Recommended [7][15] |
| Automated Systems (e.g., Vitek 2) | Variable, can be high (e.g., 28.5%) | Low | Use with caution, confirm with BMD[14][18] |
(Data synthesized from multiple sources, including[6][7][14][15][18][22][23]. VME = Falsely Susceptible, ME = Falsely Resistant. Acceptable error rates per CLSI are typically ≤1.5% for VME and ≤3% for ME.)
Experimental Protocols & Visualizations
The Role of CMS Hydrolysis in Susceptibility Testing
Colistin methanesulfonate (CMS) is a prodrug where the five primary amine groups of colistin are modified with sulfomethyl groups. This renders the molecule inactive. For antibacterial activity to occur, these groups must be cleaved through hydrolysis to regenerate the active, polycationic colistin molecule. This process is temperature and concentration-dependent and is a critical reason why CMS is unsuitable for standardized testing.[1][3][4][5]
Caption: Hydrolysis of inactive CMS to active colistin.
Protocol 1: Reference Broth Microdilution (BMD) Method
This protocol is based on the CLSI and EUCAST recommended standard for determining colistin MICs.
Materials:
-
Colistin sulfate powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water and saline (0.85%)
-
Bacterial isolates for testing
-
QC Strains: E. coli ATCC 25922 (susceptible) and E. coli NCTC 13846 (mcr-1 positive, resistant).[6][10]
Procedure Workflow:
Caption: Workflow for Colistin Broth Microdilution (BMD) Testing.
Detailed Steps:
-
Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate (e.g., 256 mg/L) in sterile distilled water.[24]
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the colistin stock solution in CA-MHB to achieve the desired final concentration range (e.g., 0.125 to 128 mg/L). The final volume in each well before inoculation is typically 50 µL.[24]
-
Prepare Inoculum: From a fresh (18-24 hour) non-selective agar plate, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CA-MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, for a final volume of 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible growth.
Protocol 2: Colistin Broth Disk Elution (CBDE) Method
This is a simpler, CLSI-accepted alternative for Enterobacterales and P. aeruginosa.[17]
Materials:
-
10 µg colistin disks
-
Four sterile glass or plastic tubes per isolate
-
10 mL Cation-Adjusted Mueller-Hinton Broth (CA-MHB) per tube
-
Bacterial isolates and QC strains
Procedure:
-
Tube Preparation: Label four tubes for each isolate: 'GC' (Growth Control), '1', '2', and '4'.
-
Disk Addition: Add colistin disks to the tubes as follows:
-
Tube GC: 0 disks
-
Tube 1: 1 disk (final concentration ~1 mg/L)
-
Tube 2: 2 disks (final concentration ~2 mg/L)
-
Tube 4: 4 disks (final concentration ~4 mg/L)
-
-
Elution: Vortex the tubes and let them stand at room temperature for 30-60 minutes to allow the colistin to elute from the disks into the broth.[17][22]
-
Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the BMD protocol.
-
Inoculation: Add a 50 µL aliquot of the standardized 0.5 McFarland suspension to each 10 mL tube.[17][22] This achieves a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Observe the tubes for turbidity (growth).
-
If Tube 2 is clear (no growth), the MIC is ≤2 mg/L (Susceptible/Intermediate).
-
If Tube 4 shows growth, the MIC is >4 mg/L (Resistant).
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for addressing unexpected or problematic results during colistin susceptibility testing.
Caption: Logical flow for troubleshooting colistin AST results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Is Colistin Susceptibility Testing Finally on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mjima.org [mjima.org]
- 11. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 12. EUCAST: Problems with colistin susceptibility testing and several commercially available products. [eucast.org]
- 13. Challenges & issues of colistin susceptibility testing in diagnostic microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of Colistin Susceptibility Testing Methods among Carbapenem-Nonsusceptible Klebsiella pneumoniae and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EUCAST: Colistin susceptibility testing [eucast.org]
- 17. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Evaluation of Colistin-Susceptibility Testing in Carbapenem-Resistant Klebsiella pneumoniae Using VITEK, Colistin Broth Disc Elution, and Colistin Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FDA Rationale for Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. | FDA [fda.gov]
- 20. USCAST - Breakpoints [uscast.org]
- 21. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 22. journals.asm.org [journals.asm.org]
- 23. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 24. mjima.org [mjima.org]
Technical Support Center: Colistin Methanesulfonate (CMS) MIC Testing
Welcome to the technical support center for colistin methanesulfonate (CMS) and colistin susceptibility testing. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address variability in Minimum Inhibitory Concentration (MIC) results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: Why are my colistin MIC results inconsistent across different testing methods (e.g., gradient strips vs. broth microdilution)?
Answer: Significant variability between methods is a well-documented issue with colistin susceptibility testing. The primary reasons include:
-
Poor Agar Diffusion: Colistin is a large polypeptide molecule that diffuses poorly and slowly into agar.[1][2] This makes methods like disk diffusion (DD) and gradient diffusion strips (e.g., E-test) unreliable, often underestimating the true MIC and leading to high rates of very major errors (VMEs), or false susceptibility.[3][4][5]
-
Method-Specific Biases: Gradient tests have been shown to be particularly problematic. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) have issued warnings against their use for clinical susceptibility testing due to poor accuracy, especially for MIC values near the breakpoint.[1][6][7] Automated systems like Vitek-2 have also shown conflicting performance with high error rates in some studies.[3][6]
-
Reference Method: Broth microdilution (BMD) is the internationally recognized "gold standard" and reference method recommended by both CLSI and EUCAST.[3][6] Discrepancies should always be resolved by comparing to a properly performed BMD assay.
Question: My MIC results seem unexpectedly high or low. What are the most common chemical and environmental factors that could cause this?
Answer: Several factors related to your reagents and setup can dramatically skew colistin MIC results:
-
Incorrect Colistin Form: Assays must be performed using colistin sulfate .[1] Colistin methanesulfonate (CMS) is an inactive prodrug that hydrolyzes in vitro to the active colistin form.[1][8] This conversion is slow and incomplete during a standard MIC incubation, leading to falsely high (resistant) MICs.[1]
-
Cation Concentration: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton Broth (MHB) is critical. These cations compete with the positively charged colistin molecule for binding sites on the negatively charged bacterial lipopolysaccharide (LPS).
-
Plastic Binding: Colistin is a cationic molecule that readily adheres to the surface of negatively charged polystyrene microtiter plates.[4][11] This binding can remove the antibiotic from the broth, reducing the effective concentration and leading to falsely elevated MICs. While adding surfactants like Polysorbate-80 can mitigate this, it is not currently recommended by CLSI or EUCAST as the surfactant itself may have antimicrobial effects.[1][4]
Question: I am observing "skipped wells" or inconsistent growth in my broth microdilution assay. What does this indicate?
Answer: The phenomenon of "skipped wells"—where bacterial growth appears in a well with a higher antibiotic concentration but not at a lower one—is often an indicator of heteroresistance .[12]
-
Heteroresistance Definition: This occurs when a bacterial population, thought to be susceptible, contains a small, resistant subpopulation.[13][14] Standard MIC testing, with its standard inoculum size, may not detect this subpopulation.
-
Implications: During treatment, the susceptible majority is killed off, allowing the resistant subpopulation to proliferate, which can lead to therapeutic failure.[15] Heteroresistance is a known issue with colistin and cannot be detected reliably by routine susceptibility tests.[13][15]
-
Detection: Specialized methods like Population Analysis Profiling (PAP) are required to quantify resistant subpopulations.[14][16]
Question: I used Colistin Methanesulfonate (CMS) for my MIC test because it is the form used for patient administration. Is this the correct approach?
Answer: No, this is incorrect and a common source of error. For in vitro susceptibility testing, colistin sulfate must be used.[1]
CMS is an inactive prodrug administered to patients, which then converts in vivo to active colistin.[8] The rate of this conversion is influenced by physiological conditions (temperature, pH).[17][18] In the controlled environment of an MIC assay, this conversion is unpredictable and incomplete, meaning the bacteria are not exposed to a known concentration of the active drug. This results in erroneously high and unreliable MIC values.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reference method for colistin MIC testing?
The broth microdilution (BMD) method is the recommended gold standard and reference method by both CLSI and EUCAST for determining colistin susceptibility.[3][11]
Q2: What is the difference between Colistin Methanesulfonate (CMS) and Colistin Sulfate?
CMS is a less toxic, inactive prodrug of colistin created by attaching methanesulfonate groups to the primary amine groups of the colistin molecule.[8] This form is used for parenteral administration. In aqueous solutions and in vivo, CMS hydrolyzes to release the active, more toxic colistin.[17][19] Colistin sulfate is the stable, active form of the drug that should be used for all in vitro susceptibility testing.[1]
Q3: Which Quality Control (QC) strains should I use?
Proper quality control is essential. Both a susceptible and a resistant strain should be included in each run. Recommended strains include:
-
Escherichia coli ATCC 25922 (susceptible control)[3]
-
Pseudomonas aeruginosa ATCC 27853 (susceptible control)[3]
-
Escherichia coli NCTC 13846 (mcr-1 positive, resistant control)[1][3]
Q4: Can I use disk diffusion or gradient strips for routine colistin testing?
No. Due to the large size and poor diffusion of the colistin molecule in agar, both disk diffusion and gradient strip methods are considered unreliable and are not recommended by CLSI or EUCAST.[1][3][7]
Q5: What is colistin heteroresistance and how can I detect it?
Colistin heteroresistance is the presence of a resistant subpopulation within a larger, susceptible bacterial population.[13] It is often missed by standard MIC methods.[15] The gold standard for its detection is a specialized and labor-intensive method called Population Analysis Profiling (PAP), which involves plating a large bacterial inoculum onto agar plates with varying concentrations of colistin and counting the colonies after incubation.[14][16]
Data Summaries
Table 1: Comparison of Common Colistin Susceptibility Testing Methods
| Method | Advantages | Disadvantages | CLSI/EUCAST Recommendation |
| Broth Microdilution (BMD) | High reproducibility when performed correctly. | Labor-intensive; susceptible to plastic binding and cation variability. | Recommended Reference Method [3][6] |
| Agar Dilution (AD) | Some studies show high reproducibility, less affected by plastic binding.[12] | Labor-intensive, not widely used in clinical labs. | Not the primary reference method, but considered reliable in some studies.[4][12] |
| Gradient Diffusion (E-test) | Simple to perform. | Unreliable; poor agar diffusion leads to underestimation of MICs and high error rates.[1][4] | Not Recommended [7] |
| Disk Diffusion (DD) | Simple, low cost. | Unreliable; cannot distinguish between susceptible and resistant isolates.[1][3] | Not Recommended [1][3] |
| Automated Systems | High throughput, automated reading. | Variable performance; high error rates reported in multiple studies.[6][20] | Use with caution; verify with BMD. |
Table 2: Key Factors Causing Variability in Colistin MIC Results
| Factor | Effect on MIC | Recommendation |
| Use of CMS instead of Colistin Sulfate | Falsely increases MIC | Always use colistin sulfate for in vitro testing.[1] |
| Cation Concentration (Ca²⁺, Mg²⁺) | High levels increase MIC; Low levels decrease MIC | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6] |
| Binding to Polystyrene Plates | Increases apparent MIC by reducing available colistin | Be aware of this phenomenon. Use non-treated polystyrene trays as per guidelines.[11] |
| Heteroresistance | Can cause "skipped wells" and treatment failure | If suspected, confirm with Population Analysis Profiling (PAP).[12][13] |
| Inoculum Concentration | Incorrect density can alter results | Standardize inoculum to 0.5 McFarland before dilution.[6] |
| Incubation Time | Deviations can affect growth and results | Incubate for 16-20 hours.[6] |
Table 3: Recommended Quality Control (QC) Ranges for Colistin
| QC Strain | MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | 0.25 - 2[1] |
| P. aeruginosa ATCC® 27853™ | 0.5 - 4[1] |
| E. coli NCTC 13846 (mcr-1 positive) | 4 - 8[1] |
Visualizations
References
- 1. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjima.org [mjima.org]
- 4. Colistin MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjima.org [mjima.org]
- 7. EUCAST: Colistin susceptibility testing [eucast.org]
- 8. Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 10. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjima.org [mjima.org]
- 14. Colistin heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Polysorbate 80 on Colistin Methanesulfonate Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro activity of colistin methanesulfonate (CMS) in the presence of polysorbate 80 (P80).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using Polysorbate 80 in colistin in vitro studies?
Polysorbate 80 is a non-ionic surfactant used in in vitro susceptibility testing of colistin to mitigate the adherence of the antibiotic to plastic surfaces, such as those of microtiter plates.[1][2] Colistin is a cationic polypeptide that readily binds to negatively charged polystyrene surfaces, leading to a decrease in the effective concentration of the drug in the test medium and potentially resulting in falsely elevated Minimum Inhibitory Concentration (MIC) values. The addition of P80, typically at a concentration of 0.002%, helps to prevent this adhesion, allowing for a more accurate determination of the true MIC.[2][3]
Q2: How does the addition of Polysorbate 80 affect colistin MIC values?
The inclusion of P80 in the testing medium generally leads to a decrease in the observed MIC values for colistin against various Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp.[1][3] Studies have reported a 4- to 8-fold reduction in MICs when P80 is used.[2][3] This effect is most pronounced for bacterial isolates that have lower colistin MICs (≤2 μg/mL).[1][3] For isolates with higher colistin MICs (≥2 μg/ml), the addition of the surfactant may not significantly alter the initial values.[1]
Q3: Is there a synergistic antimicrobial effect between Polysorbate 80 and colistin?
The scientific community is still debating this point. While the primary role of P80 is thought to be the prevention of colistin loss due to adsorption, some studies suggest a potential for synergistic activity.[4][5][6] The proposed mechanism for synergy involves the destabilization of the bacterial outer membrane by colistin, which may then allow P80 to penetrate the cell and disrupt the inner membrane, leading to cell lysis.[6] However, other research indicates that the use of low-protein-binding materials can mitigate colistin adsorption, making the addition of P80 potentially unnecessary and avoiding the complication of a possible synergistic effect.[4]
Q4: What are the current recommendations from regulatory bodies like CLSI and EUCAST regarding the use of Polysorbate 80 in colistin susceptibility testing?
Historically, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) had officially recommended the routine use of P80 for colistin susceptibility testing.[2][6] This hesitation was partly due to concerns about potential synergistic effects and the lack of standardized procedures. However, the issue of colistin's adherence to plastics is a well-recognized problem in susceptibility testing.[6] Researchers should consult the most current guidelines from these organizations for the latest recommendations.
Q5: If I use Polysorbate 80 in my experiments, should I adjust the interpretive breakpoints for colistin?
Yes, the use of P80 and the resulting lower MIC values would likely necessitate a re-evaluation of the clinical susceptibility breakpoints for colistin.[5] Using existing breakpoints with MICs obtained from P80-containing assays could lead to misclassification of isolates as susceptible.
Troubleshooting Guide
Problem 1: High variability in colistin MIC results between experiments.
-
Possible Cause: Inconsistent adsorption of colistin to the plasticware.
-
Troubleshooting Steps:
-
Incorporate a consistent concentration of Polysorbate 80 (0.002%) in your broth medium to minimize colistin binding to the microtiter plates.[3]
-
Alternatively, consider using labware made of low-protein-binding materials to reduce adsorption.[4]
-
Ensure thorough mixing of the colistin stock solution and dilutions to maintain a homogenous concentration.
-
Problem 2: Observed colistin MICs are consistently higher than expected based on published data for quality control strains.
-
Possible Cause: Significant loss of colistin due to adhesion to the assay plates.
-
Troubleshooting Steps:
-
Prepare your cation-adjusted Mueller-Hinton broth (CAMHB) with a final concentration of 0.002% Polysorbate 80 before dispensing it into the microtiter plates.[1]
-
Verify the accuracy of your colistin stock solution concentration.
-
Use established quality control strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 to validate your assay with and without P80.[1]
-
Problem 3: Concern that Polysorbate 80 itself is inhibiting bacterial growth.
-
Possible Cause: While P80 at 0.002% is generally not considered to have significant intrinsic antimicrobial activity, this can be a concern.[4]
-
Troubleshooting Steps:
-
Set up a control experiment to assess the growth of your bacterial isolates in the broth medium containing 0.002% P80 without any colistin.
-
Compare the growth kinetics (e.g., by measuring optical density over time) with and without P80 to ensure the surfactant is not impacting bacterial viability on its own.
-
Data Presentation
Table 1: Impact of Polysorbate 80 on Modal MICs of Colistin for Various Bacterial Species
| Bacterial Species | Colistin Modal MIC (μg/ml) | Colistin with P80 Modal MIC (μg/ml) | Fold Decrease | Reference |
| Escherichia coli | 0.5 | 0.06 | ~8 | [1] |
| Klebsiella pneumoniae | 0.5 | 0.06 | ~8 | [1] |
| Pseudomonas aeruginosa | 1 | 0.25 | 4 | [1] |
Table 2: Quality Control Ranges for Colistin MICs with and without Polysorbate 80
| Quality Control Strain | Condition | MIC Mode (μg/ml) | MIC Range (μg/ml) | Reference |
| P. aeruginosa ATCC 27853 | Colistin | 1 | 0.5 to 2 | [1] |
| P. aeruginosa ATCC 27853 | Colistin with P80 | 0.25 | 0.25 to 0.5 | [1] |
| E. coli ATCC 25922 | Colistin | 1 | 0.5 to 2 | [1] |
| E. coli ATCC 25922 | Colistin with P80 | 0.125 | 0.06 to 0.25 | [1] |
Experimental Protocols
Broth Microdilution MIC Assay for Colistin with Polysorbate 80
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For the test condition, add Polysorbate 80 to the CAMHB to a final concentration of 0.002%.[1]
-
Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water.
-
Serial Dilutions: Perform serial twofold dilutions of the colistin stock solution in the CAMHB (with or without P80) in a 96-well U-bottom microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of colistin that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for colistin MIC testing with and without Polysorbate 80.
Caption: Impact of Polysorbate 80 on colistin availability in MIC assays.
References
- 1. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. can-r.com [can-r.com]
- 6. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Colistin Methanesulfonate (CMS) Adhesion
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the adhesion of colistin methanesulfonate (CMS) to laboratory ware during experiments, ensuring accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise from CMS adhesion during your experimental workflow.
Issue 1: Inconsistent or lower-than-expected results in antimicrobial susceptibility testing (AST).
-
Question: My minimum inhibitory concentration (MIC) values for colistin are variable or higher than anticipated. Could this be due to adhesion?
-
Answer: Yes, significant loss of colistin due to adsorption to labware, particularly polystyrene microplates commonly used for broth microdilution assays, can lead to an underestimation of the drug's concentration and consequently, artificially high or variable MIC values. It is crucial to account for this phenomenon.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent MIC results.
-
Issue 2: Loss of active compound during solution preparation and storage.
-
Question: I'm preparing a stock solution of CMS. How can I minimize its loss before it's even used in my assay?
-
Answer: Adsorption can occur not only during the assay but also during solution preparation and storage. Using containers made of materials with low binding affinity is critical. Borosilicate glass, for example, can lead to significant loss of colistin over time.
-
Recommendations:
-
Choose the Right Material: Prepare and store CMS solutions in polypropylene or siliconized glass vials instead of standard glass or polystyrene tubes.
-
Consider Additives: If compatible with your experimental design, the addition of a non-ionic surfactant like polysorbate 80 (Tween 80) at a low concentration (e.g., 0.05%) can help prevent surface adsorption by competitively binding to surfaces.
-
Minimize Transfer Steps: Each transfer from one container to another increases the surface area contact and potential for drug loss. Design your workflow to minimize these steps.
-
-
Frequently Asked Questions (FAQs)
Q1: Which labware materials cause the most significant CMS adhesion?
-
A1: Polystyrene is consistently reported as having the highest binding affinity for colistin, leading to substantial drug loss. Borosilicate glass also demonstrates significant adsorption, which can impact the effective concentration of the drug in solution.
Q2: Which labware materials are recommended to minimize CMS adhesion?
-
A2: Polypropylene is the most recommended material as it shows minimal binding of colistin. Siliconized glass or plasticware is also an excellent alternative to reduce surface adsorption.
Q3: How much colistin can be lost due to adhesion?
-
A3: The amount of loss is substantial and varies by material. Studies have shown that up to 50-80% of the colistin can be lost from a solution when placed in polystyrene containers. The loss in borosilicate glass can also be significant. The following table summarizes findings on colistin recovery from different materials.
Material Time Point Colistin Concentration Recovered (%) Reference Polystyrene 24 hours ~20% Polystyrene 24 hours ~50% Borosilicate Glass 24 hours ~68% Polypropylene 24 hours >90% Siliconized Glass 24 hours >95%
Q4: Can adding a surfactant like Polysorbate 80 (Tween 80) solve the adhesion problem?
-
A4: Yes, adding a low concentration of a non-ionic surfactant such as polysorbate 80 (e.g., 0.05% v/v) to the medium can effectively reduce colistin adsorption to surfaces like polystyrene. The surfactant molecules likely compete with colistin for binding sites on the labware surface. However, you must first validate that the surfactant at the used concentration does not interfere with your experimental assay (e.g., affect bacterial growth or cell viability).
Caption: Conceptual diagram of how surfactants reduce CMS adhesion.
Experimental Protocols
Protocol: Quantifying Colistin Adsorption to Different Labware
This protocol provides a method to compare the loss of colistin in different types of tubes or plates.
-
Objective: To determine the percentage of colistin that adsorbs to polystyrene, borosilicate glass, and polypropylene surfaces over time.
-
Materials:
-
Colistin methanesulfonate (CMS) powder
-
Phosphate-buffered saline (PBS) or relevant broth medium
-
15 mL tubes: Polystyrene, Borosilicate Glass, Polypropylene
-
Calibrated micropipettes and tips (low-retention tips recommended)
-
Incubator or shaker
-
An analytical method to quantify colistin (e.g., HPLC-MS/MS, a validated bioassay).
-
-
Methodology Workflow:
Caption: Step-by-step workflow for quantifying CMS labware adhesion.
-
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of CMS (e.g., 1,000 mg/L) in PBS using a polypropylene tube.
-
Prepare Working Solution: Dilute the stock solution to a final working concentration (e.g., 10 mg/L) in your chosen medium. Prepare enough volume for all test conditions.
-
Aliquot: Dispense equal volumes (e.g., 5 mL) of the working solution into triplicate tubes of each material type: polystyrene, borosilicate glass, and polypropylene.
-
Time Zero (T=0) Sample: Immediately after aliquoting, remove a sample from each tube (e.g., 100 µL) to measure the initial concentration (C₀). This confirms the starting concentration is consistent across all tubes.
-
Incubation: Cap the tubes and incubate them under conditions that mimic your experiment (e.g., 24 hours at 37°C with gentle agitation).
-
Final Time Point (T=final) Sample: After the incubation period, collect a sample (e.g., 100 µL) from the supernatant of each tube to measure the final concentration (C_final).
-
Quantification: Analyze the T=0 and T=final samples using a validated method like HPLC to determine the precise colistin concentration.
-
Calculation: Calculate the percentage of colistin recovered for each material type using the formula: Recovery (%) = (C_final / C₀) * 100.
-
Technical Support Center: Colistin Methanesulfonate (CMS) to Colistin Conversion
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the conversion of the prodrug colistin methanesulfonate (CMS) into its active form, colistin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the conversion rate of CMS to colistin?
A1: The conversion of CMS to colistin is a hydrolysis reaction influenced by several key factors. The most significant are:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][2]
-
pH: The pH of the aqueous medium can affect the rate of conversion.[3] The formation of colistin is greater at a pH of 7.4 (phosphate buffer and plasma) compared to more acidic conditions in water (pH 5.6-6.9).[3]
-
Concentration: The conversion rate is concentration-dependent, with hydrolysis occurring more rapidly in dilute solutions compared to highly concentrated ones.[2][4]
-
Medium/Solvent: The composition of the solution (e.g., water, phosphate buffer, human plasma, or microbiological media) significantly impacts the conversion rate.[3]
-
Time: As an inactive prodrug, CMS requires time to hydrolyze and release active colistin.[5] The extent of conversion increases with incubation time.
Q2: I am observing inconsistent or unexpectedly high colistin concentrations in my experiments. What could be the cause?
A2: This is a common troubleshooting issue. Inconsistent results are often traced to the premature or unintended conversion of CMS in vitro. Consider the following:
-
Sample Storage: Storing plasma samples at inappropriate temperatures can lead to significant in vitro conversion. For instance, storing plasma at -20°C can result in substantial colistin formation within two months.[4] It is recommended to store plasma samples at -70°C or -80°C and analyze them within four months to prevent significant conversion.[4][6]
-
Solution Preparation and Handling: If CMS is reconstituted and diluted long before use, especially at room temperature, significant amounts of colistin can form in the solution.[7] Infusion solutions at 25°C show a much faster conversion rate than those kept at 4°C.[1][2]
-
Assay Conditions: During microbiological assays that require long incubation periods at elevated temperatures (e.g., up to 24 hours at 37°C), a substantial portion of CMS can hydrolyze to colistin, potentially making CMS appear to have intrinsic antibacterial activity.[5]
-
Formulation Differences: Different commercial formulations of CMS can have varying conversion rates.[7]
Q3: How significantly does temperature impact the stability and conversion of CMS?
A3: Temperature is a critical factor. The hydrolysis of CMS is highly temperature-dependent.[2] At 4°C, CMS is relatively stable, with minimal colistin formation even after extended periods.[1][3] In contrast, at 25°C and 37°C, the conversion rate increases substantially.[1][3] For example, a CMS infusion solution stored for 48 hours showed less than 0.3% conversion to colistin at 4°C, but this increased to approximately 4% at 25°C.[2]
Q4: Does the concentration of the CMS solution itself affect the conversion rate?
A4: Yes, the hydrolysis of CMS is concentration-dependent.[2] Dilute solutions of CMS tend to hydrolyze more rapidly than highly concentrated solutions.[2] For instance, a reconstituted CMS solution at a high concentration (200 mg/mL) was stable for 7 days at both 4°C and 25°C, with less than 0.1% colistin formed.[1][2] However, when this was diluted to 4 mg/mL in an infusion solution, the conversion became much more apparent, especially at 25°C.[1][2] The stability of CMS in stored plasma is also highly concentration-dependent.[4]
Quantitative Data on CMS to Colistin Conversion
The rate of conversion is highly dependent on the experimental conditions. The following tables summarize quantitative data from cited studies.
Table 1: Effect of Temperature and Time on CMS Conversion in Infusion Solutions (4 mg/mL)
| Temperature | Time | Percent Conversion to Colistin |
| 4°C | 48 hours | ~0.3% |
| 25°C | 48 hours | < 4% |
| Data sourced from Wallace et al. (2008)[1][2] |
Table 2: CMS Conversion in Various Media at 37°C
| Medium | Time | Percent Conversion to Colistin (Molar) |
| Cation-adjusted Mueller-Hinton Broth | 4 hours (240 min) | ~30% |
| Water | 48 hours | 60.3% - 62.8% |
| Water | 72 hours | 79.6% |
| Data sourced from Bergen et al. (2006) and Li et al. (2003)[3][5] |
Diagrams: Workflows and Relationships
The following diagrams illustrate the key processes and factors involved in CMS to colistin conversion.
Caption: Logical relationship of factors affecting CMS hydrolysis.
References
- 1. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility and stability of colistin methanesulfonate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of colistin methanesulfonate (CMS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my colistin methanesulfonate (CMS) solution showing increased antibacterial activity over time?
A1: Colistin methanesulfonate (CMS) is an inactive prodrug that undergoes spontaneous hydrolysis in aqueous solutions to form colistin, its microbiologically active parent compound.[1][2] This conversion explains the observed increase in antibacterial activity. The rate of this hydrolysis is dependent on several factors, including temperature, pH, and the concentration of the solution.
Q2: I've observed precipitation in my CMS solution. What could be the cause?
A2: While CMS itself is generally soluble in aqueous solutions, the formation of the less soluble colistin upon hydrolysis can lead to precipitation, especially in buffered solutions or at physiological pH. Colistin's stability is lower in isotonic phosphate buffer (pH 7.4) compared to water, which can contribute to its precipitation after conversion from CMS.[3][4]
Q3: How does temperature affect the stability of my CMS solution?
A3: Temperature is a critical factor in the stability of CMS solutions. The rate of hydrolysis to colistin increases with temperature. For instance, CMS in diluted glucose (5%) or saline (0.9%) solutions hydrolyzes faster at 25°C than at 4°C.[1][2] For long-term storage of aqueous solutions, refrigeration at 4°C is recommended to minimize degradation.[1][3][4]
Q4: Does the concentration of the CMS solution impact its stability?
A4: Yes, the stability of CMS is concentration-dependent. More concentrated solutions of CMS have been shown to be more stable.[5] This is attributed to the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles can protect CMS from hydrolysis.[5] Rapid conversion to colistin is observed at concentrations below the CMC.[5]
Q5: What is the optimal pH for a stable CMS solution?
A5: The hydrolysis of CMS to colistin is pH-dependent. Colistin itself is more stable in water (pH between 5.63 and 5.98) than in isotonic phosphate buffer at pH 7.4.[3] The rate of colistin formation from CMS is also more rapid in buffer at pH 7.4 and in human plasma compared to water.[3] Therefore, for enhanced stability, a slightly acidic pH may be preferable, although the requirements of the specific application must be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of CMS potency | High storage temperature. | Store CMS solutions at 4°C to slow down the rate of hydrolysis.[1][3][4] |
| Dilute solution concentration. | If the experimental design allows, prepare more concentrated stock solutions and dilute them immediately before use. CMS is more stable at higher concentrations.[5] | |
| Inappropriate solvent/buffer. | For maximal stability, prepare solutions in Milli-Q water. If a buffer is required, be aware that hydrolysis is faster in phosphate buffer (pH 7.4) than in water.[3] | |
| Formation of precipitate | Conversion of CMS to the less soluble colistin. | Lower the storage temperature to 4°C to reduce the rate of colistin formation. Consider if the pH of the solution can be adjusted to be slightly more acidic, where colistin is more stable. |
| Inconsistent experimental results | Variable hydrolysis of CMS to active colistin between experiments. | Prepare fresh solutions for each experiment. If solutions must be stored, ensure consistent storage time and temperature. Quantify the amount of colistin formed using HPLC if precise concentrations are critical. |
Quantitative Data Summary
Table 1: Stability of Colistin Methanesulfonate (CMS) in Various Aqueous Media at 37°C
| Medium | Time to Near Complete Disappearance of CMS (by SAX-HPLC) | Maximum Conversion to Colistin (%) | Time to Maximum Conversion (hours) | Reference |
| Water | ~12 hours | 60.3% - 79.6% | 48 - 72 | [3] |
| Isotonic Phosphate Buffer (pH 7.4) | Not explicitly stated, but faster conversion than in water | Not explicitly stated, but faster conversion than in water | < 24 | [3] |
| Human Plasma | Not explicitly stated, but faster conversion than in water | Not explicitly stated, but faster conversion than in water | < 24 | [3] |
Table 2: Influence of Temperature and Dilution on CMS Stability
| CMS Formulation | Concentration | Diluent | Storage Temperature | Colistin Formed | Time | Reference |
| Reconstituted Coly-Mycin M | 200 mg/mL | Water | 4°C and 25°C | <0.1% | 7 days | [1][2] |
| Diluted Coly-Mycin M | 4 mg/mL | 5% Glucose or 0.9% Saline | 4°C | ~0.3% | 48 hours | [1][2] |
| Diluted Coly-Mycin M | 4 mg/mL | 5% Glucose or 0.9% Saline | 25°C | <4% | 48 hours | [1][2] |
Table 3: Concentration-Dependent Stability of CMS in 0.9% Saline at 25°C
| Initial CMS Concentration | Conversion to Colistin after 48 hours | Reference |
| 0.052 mM (Below CMC) | ~60% | [5] |
| 5.2 mM and 52 mM (Above CMC) | <1% | [5] |
Experimental Protocols
Protocol 1: Preparation and Storage of CMS Solutions for Stability Studies
-
Preparation:
-
Prepare solutions of sodium CMS in the desired aqueous medium (e.g., Milli-Q water, isotonic phosphate buffer pH 7.4, 0.9% saline) at the target concentration (e.g., 0.1 mg/mL).[3]
-
-
Aliquoting:
-
Dispense equal volumes of the solution into appropriate sterile containers (e.g., 20-ml plastic bottles).[3]
-
-
Storage:
-
Store the containers at controlled temperatures. For example, for studying temperature effects, store at 4°C and 37°C.[3]
-
-
Sampling:
Protocol 2: Quantification of Colistin Formation by High-Performance Liquid Chromatography (HPLC)
This is a general outline based on methods described in the literature.[2][3]
-
Sample Preparation:
-
If necessary, dilute the collected samples to fall within the calibration curve range.
-
For plasma samples, deproteinization is required, for example, by mixing with an equal volume of acetonitrile.[6]
-
-
HPLC System:
-
Utilize a reverse-phase HPLC system with a suitable column (e.g., C18).
-
-
Mobile Phase:
-
A typical mobile phase might consist of a gradient of acetonitrile in a buffer solution (e.g., sodium sulfate with phosphoric acid).
-
-
Detection:
-
Use a UV detector at an appropriate wavelength (e.g., 215 nm).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of colistin sulfate.
-
Calculate the concentration of colistin in the samples by comparing their peak areas to the calibration curve.
-
The amount of colistin formed can be expressed as a percentage of the initial CMS concentration on a molar basis.[2]
-
Visualizations
Caption: Workflow for assessing the stability of CMS solutions.
Caption: CMS micelle formation enhances solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
quality control strains for colistin methanesulfonate susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in colistin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Which quality control (QC) strains are recommended for colistin susceptibility testing?
A1: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Suscosity Testing (EUCAST) recommend the use of specific QC strains to ensure the accuracy and reliability of colistin susceptibility testing. The standard strains are Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[1][2][3][4] Additionally, a colistin-resistant strain, E. coli NCTC 13846, which carries the mcr-1 gene, should be included to verify the test's ability to detect resistance.[1][5][6]
Q2: What are the acceptable Minimum Inhibitory Concentration (MIC) ranges for the recommended QC strains?
A2: The expected MIC ranges for the recommended QC strains are summarized in the table below. It is crucial that the results for these strains fall within the specified ranges for the test run to be considered valid.
| Quality Control Strain | Organization | Acceptable Colistin MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | CLSI | 0.25 - 2[1] |
| EUCAST | 0.25 - 2[7] | |
| Pseudomonas aeruginosa ATCC 27853 | CLSI | 0.5 - 4[1][8] |
| EUCAST | 0.5 - 4[7] | |
| Escherichia coli NCTC 13846 (mcr-1 positive) | EUCAST | Target: 4 (Occasional: 2 or 8)[2][7] |
Q3: Should I use colistin sulfate or colistin methanesulfonate (CMS) for susceptibility testing?
A3: It is critical to use colistin sulfate for in vitro susceptibility testing.[1] Colistin methanesulfonate (CMS) is an inactive prodrug that is administered to patients and is then converted to the active colistin form in the body.[1][9] Using CMS for susceptibility testing will lead to inaccurate and falsely elevated MIC values because the conversion to active colistin is slow and incomplete in vitro.[9][10]
Q4: What is the recommended reference method for colistin susceptibility testing?
A4: The reference method recommended by both CLSI and EUCAST is broth microdilution (BMD) .[1][5][11] This method is considered the "gold standard" for determining the MIC of colistin.
Q5: Are other methods like disk diffusion or gradient tests acceptable for colistin susceptibility testing?
A5: No, disk diffusion (Kirby-Bauer) and gradient diffusion tests (e.g., E-test) are not recommended for colistin susceptibility testing.[1][6] Colistin is a large, positively charged molecule that diffuses poorly in agar, leading to unreliable and often inaccurate results with high error rates.[1][6] EUCAST has issued warnings against the use of colistin gradient tests due to their tendency to underestimate MIC values, which can lead to false-susceptible results.[12][13]
Troubleshooting Guide
Issue 1: QC strain MICs are consistently out of the acceptable range.
-
Possible Cause 1: Incorrect QC strain.
-
Solution: Verify the identity and purity of the QC strain. Obtain a new, certified culture from a reputable supplier if there is any doubt.
-
-
Possible Cause 2: Improper storage of QC strains.
-
Solution: Ensure that QC strains are stored at the recommended temperature (typically -80°C for long-term storage) and that working cultures are not subcultured excessively.
-
-
Possible Cause 3: Inaccurate colistin concentration.
-
Solution: Verify the preparation of the colistin stock solution and the serial dilutions. Use freshly prepared solutions for each test run. Ensure the correct form, colistin sulfate, is being used.
-
-
Possible Cause 4: Issues with the testing medium.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly impact colistin activity. Prepare the medium according to the manufacturer's instructions and verify the pH.
-
-
Possible Cause 5: Incorrect inoculum density.
-
Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard and then diluted to achieve the final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. Perform colony counts to verify the inoculum density.[5]
-
Issue 2: Inconsistent or difficult-to-read MIC endpoints.
-
Possible Cause 1: "Skipped wells" phenomenon.
-
Solution: This can occur with some isolates. The MIC should be read as the lowest concentration that completely inhibits visible growth, ignoring any growth in higher concentration wells.
-
-
Possible Cause 2: Binding of colistin to plastic.
-
Solution: Colistin is known to adhere to the surface of standard polystyrene microtiter plates. While this is a known issue, the reference method accounts for this. Ensure that untreated, plain polystyrene plates are used as recommended.[2]
-
-
Possible Cause 3: Contamination.
-
Solution: Aseptically perform all procedures. Include a sterility control well (broth only) and a growth control well (broth and inoculum, no antibiotic) for each isolate to check for contamination and ensure the organism is viable.[5]
-
Issue 3: Discrepancies between BMD results and results from automated systems.
-
Possible Cause: Limitations of automated systems.
-
Solution: Automated susceptibility testing systems may have variable performance in detecting colistin susceptibility and can have high error rates.[5][6] EUCAST does not evaluate semi-automated systems and advises users to scrutinize the manufacturer's validation data.[12] If there is a discrepancy, the BMD result should be considered the definitive result.
-
Experimental Protocols
Broth Microdilution (BMD) for Colistin Susceptibility Testing
This protocol is based on CLSI and EUCAST recommendations.
1. Media and Reagent Preparation:
-
Medium: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions. The final pH should be 7.3 ± 0.1 at 25°C. The broth should be supplemented to a final concentration of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.[11]
-
Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile deionized water. Store the stock solution at -20°C or lower.
-
Working Solutions: On the day of the test, prepare serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 0.125 to 64 µg/mL).[5]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, pick 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or distilled water.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute this suspension 1:100 in CAMHB. This will result in an inoculum density of approximately 1 x 10⁶ CFU/mL.[3]
3. Microtiter Plate Inoculation:
-
Use standard, untreated 96-well polystyrene microtiter plates.
-
Dispense 100 µL of the appropriate colistin working solution into each well of a single row.
-
Dispense 100 µL of the diluted bacterial suspension into each well containing the colistin dilutions. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and the desired final colistin concentrations.
-
Include a growth control well (100 µL of CAMHB + 100 µL of inoculum) and a sterility control well (200 µL of CAMHB) for each isolate.
4. Incubation:
5. Reading and Interpretation of Results:
-
Visually inspect the wells for growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Compare the MIC value to the established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 4. journals.asm.org [journals.asm.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. mjima.org [mjima.org]
- 7. pure.eur.nl [pure.eur.nl]
- 8. EUCAST: Guidance Documents [eucast.org]
- 9. An Improved Medium for Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjima.org [mjima.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. journals.asm.org [journals.asm.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Battle: In Vitro Efficacy of Colistin Methanesulfonate vs. Colistin Sulfate
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing fight against multidrug-resistant Gram-negative bacteria, colistin has re-emerged as a last-resort antibiotic. However, it is available in two forms for parenteral administration: colistin methanesulfonate (CMS) and colistin sulfate. While CMS is an inactive prodrug that is converted to the active colistin in vivo, colistin sulfate is the active form of the drug.[1] This fundamental difference has significant implications for their in vitro efficacy, a critical consideration for researchers in microbiology and drug development. This guide provides a detailed comparison of the in vitro performance of CMS and colistin sulfate, supported by experimental data and protocols.
Executive Summary of In Vitro Efficacy
Experimental evidence consistently demonstrates that colistin sulfate exhibits superior in vitro potency and a more rapid bactericidal effect compared to colistin methanesulfonate.[2][3] This is primarily because CMS is a prodrug and its conversion to the active colistin form in vitro is often slow and incomplete.[4][5]
Key differentiators in their in vitro performance are:
-
Minimum Inhibitory Concentration (MIC): Colistin sulfate consistently demonstrates lower MIC values against susceptible Gram-negative bacteria compared to CMS.[2][3][6]
-
Bactericidal Activity: Time-kill kinetic studies reveal that colistin sulfate exerts a much faster and more potent bactericidal effect.[2][3]
-
Post-Antibiotic Effect (PAE): Colistin sulfate exhibits a longer post-antibiotic effect, suppressing bacterial regrowth for a more extended period after exposure.[2][3]
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro comparative studies.
Table 1: Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa
| Colistin Form | Susceptibility Status | Number of Strains | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | Citation |
| Colistin Sulfate | Susceptible | 13 | 1–4 | 3.1 | [2][3] |
| Colistin Methanesulfonate | Susceptible | 13 | 4–16 | 7.1 | [2][3] |
| Colistin Sulfate | Resistant | 11 | >128 | >128 | [2][3] |
| Colistin Methanesulfonate | Resistant | 11 | >128 | >128 | [2][3] |
Table 2: Time-Kill Kinetics against Pseudomonas aeruginosa
| Colistin Form | Concentration (x MIC) | Time to Undetectable Bacteria | Citation |
| Colistin Sulfate | 64 | 5-10 minutes | [3] |
| Colistin Methanesulfonate | 16-64 | 1-4 hours | [3] |
Table 3: Post-Antibiotic Effect (PAE) against Pseudomonas aeruginosa
| Colistin Form | Concentration (x MIC) | Exposure Time | PAE Duration | Citation |
| Colistin Sulfate | 16 | 15 minutes | 2-3 hours | [2][3] |
| Colistin Methanesulfonate | Various | 15 minutes | Shorter than colistin sulfate | [2][3] |
Mechanism of Action and Prodrug Conversion
Colistin, a polycationic peptide, disrupts the integrity of the bacterial outer membrane by displacing divalent cations from the lipopolysaccharide (LPS), leading to cell death.[7] CMS is synthesized by reacting colistin with formaldehyde and sodium bisulfite, which masks the primary amine groups responsible for its antibacterial activity.[5] This modification renders CMS inactive until the methanesulfonate groups are hydrolyzed, regenerating the active colistin.
Figure 1: Conversion of CMS to active Colistin.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. The following are generalized protocols based on the cited literature for key comparative experiments.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of colistin.[8]
-
Bacterial Strains: A panel of relevant bacterial isolates, including quality control strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922), are used.[2][8]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of colistin sulfate and colistin methanesulfonate are prepared in CAMHB.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: MIC Determination Workflow.
Time-Kill Kinetic Assays
Time-kill assays provide insights into the bactericidal activity of an antibiotic over time.
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Concentrations: Colistin sulfate and colistin methanesulfonate are added at various multiples of their predetermined MICs (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC).[2][9]
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Viable Counts: Serial dilutions of the samples are plated on appropriate agar plates, and colonies are counted after incubation to determine the CFU/mL.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration.
Post-Antibiotic Effect (PAE) Determination
The PAE reflects the suppression of bacterial growth after a short exposure to an antibiotic.
-
Exposure: A logarithmic-phase bacterial culture (approximately 10^6 CFU/mL) is exposed to a specific concentration of colistin sulfate or CMS (e.g., 16x MIC) for a defined period (e.g., 15-20 minutes).[2][9]
-
Antibiotic Removal: The antibiotic is removed by centrifugation and washing the bacterial pellet with fresh, pre-warmed broth.[9]
-
Regrowth Monitoring: The washed bacteria are resuspended in fresh broth, and viable counts are performed at regular intervals until the turbidity of the culture reaches a predetermined level.
-
PAE Calculation: The PAE is calculated as the difference in time required for the treated culture to increase by 1 log10 CFU/mL compared to an untreated control culture.
Conclusion for the Bench
For in vitro research applications requiring the direct and immediate activity of colistin, colistin sulfate is the unequivocally superior choice. Its inherent activity, rapid bactericidal effects, and more potent MIC values provide a clearer and more direct measure of the antibiotic's efficacy against target organisms. The use of CMS in vitro can introduce variability due to its dependency on conversion to the active colistin form, a process that is not standardized in laboratory settings. Therefore, for studies on antimicrobial susceptibility, mechanism of action, and the development of new anti-infective strategies, colistin sulfate should be the preferred agent to ensure accurate and reproducible results.
References
- 1. Combination Regimens with Colistin Sulfate versus Colistin Sulfate Monotherapy in the Treatment of Infections Caused by Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin Methanesulfonate against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 8. mjima.org [mjima.org]
- 9. academic.oup.com [academic.oup.com]
Comparative Analysis of Nephrotoxicity: Colistin Methanesulfonate vs. Polymyxin B
A comprehensive guide for researchers and drug development professionals on the differential renal toxicity of two last-resort antibiotics.
The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of polymyxins, namely colistin (administered as its prodrug, colistin methanesulfonate or CMS) and polymyxin B, as crucial last-line therapeutic agents. However, their clinical utility is significantly hampered by a high incidence of nephrotoxicity. This guide provides an objective comparison of the nephrotoxic profiles of CMS and polymyxin B, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and mitigating the renal risks associated with these antibiotics.
Clinical Evidence: A Head-to-Head Comparison of Renal Injury
Multiple clinical studies have been conducted to compare the incidence of acute kidney injury (AKI) between patients treated with colistin methanesulfonate and polymyxin B. The findings, while varied across different study designs and patient populations, generally suggest a higher risk of nephrotoxicity associated with CMS.
A prospective study by Aggarwal and Dewan (2018) found a significantly higher incidence of nephrotoxicity in the colistin group (39.3%) compared to the polymyxin B group (11.8%)[1][2]. Similarly, another study reported that the overall incidence of renal failure was significantly higher in CMS-treated patients (38.3%) than in those receiving polymyxin B (12.7%)[3]. In contrast, some retrospective analyses have reported comparable rates of AKI between the two drugs, with one study finding incidences of 44.7% for polymyxin B and 40.0% for CMS[4]. Another study observed no significant difference in the incidence of nephrotoxicity between CMS (59.3%) and polymyxin B (55.6%) when CMS was administered with renal dose modification[3].
These discrepancies may be attributed to differences in dosing regimens, patient populations, and the criteria used to define nephrotoxicity. However, a consistent theme across many studies is the dose-dependent nature of colistin-induced nephrotoxicity[1][2].
Quantitative Comparison of Nephrotoxicity in Clinical Studies
| Study (Year) | Study Design | Drug | Number of Patients | Incidence of Nephrotoxicity (%) | Key Findings |
| Aggarwal & Dewan (2018)[1][2] | Prospective Cohort | Colistin | 61 | 39.3 | Colistin was significantly more nephrotoxic than Polymyxin B. |
| Polymyxin B | 51 | 11.8 | |||
| Oliveira et al. (2016)[3] | Multicenter Prospective Cohort | Colistimethate Sodium (CMS) | 227 | 38.3 (Renal Failure) | Incidence of renal failure was significantly higher in the CMS group. |
| Polymyxin B | 264 | 12.7 (Renal Failure) | |||
| Aysert-Yildiz et al. (2024)[4] | Retrospective Cohort | Polymyxin B | 147 (nephrotoxicity analysis) | 44.7 | No significant difference in AKI incidence between the two polymyxins. |
| Colistimethate Sodium (CMS) | 143 (nephrotoxicity analysis) | 40.0 | |||
| Sharma et al. (2023)[3] | Observational Prospective | Colistimethate Sodium (CMS) | 108 | 59.3 | No significant difference in nephrotoxicity with renal dose modification of CMS. |
| Polymyxin B | 54 | 55.6 |
Unraveling the Mechanisms of Polymyxin-Induced Nephrotoxicity
The nephrotoxicity of both colistin and polymyxin B is primarily attributed to their accumulation in the renal proximal tubular epithelial cells. This accumulation leads to a cascade of cellular events culminating in cell death and acute tubular necrosis[5][6].
Key mechanisms implicated in polymyxin-induced kidney injury include:
-
Disruption of Cell Membrane Integrity: Polymyxins, with their cationic polypeptide structure, interact with the anionic components of the cell membrane, leading to increased permeability, cell swelling, and eventual lysis[7][8].
-
Oxidative Stress: The accumulation of polymyxins in renal cells triggers the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components[7].
-
Mitochondrial Dysfunction: Polymyxins have been shown to localize in mitochondria, leading to impaired mitochondrial function, loss of membrane potential, and the release of pro-apoptotic factors[9][10].
-
Apoptosis: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated in response to polymyxin-induced cellular stress[11].
The following diagram illustrates the proposed signaling pathways involved in polymyxin-induced nephrotoxicity.
Experimental Protocols for Assessing Nephrotoxicity
The evaluation of polymyxin-induced nephrotoxicity relies on both in vitro and in vivo experimental models. These models are crucial for understanding the mechanisms of toxicity and for screening new, less nephrotoxic polymyxin derivatives.
In Vitro Models
In vitro studies typically utilize cultured renal proximal tubular epithelial cell lines to assess the direct cytotoxic effects of polymyxins.
Cell Lines:
-
LLC-PK1 (Pig Kidney Epithelial Cells): A well-established model for studying proximal tubule cell function and toxicity[9][12].
-
HK-2 (Human Kidney Epithelial Cells): A human-derived cell line that offers a more direct translation to clinical scenarios[13].
Methodology:
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2[9].
-
Drug Exposure: Cells are exposed to varying concentrations of colistin methanesulfonate or polymyxin B for specific durations (e.g., 24, 48 hours).
-
Assessment of Cytotoxicity:
-
Cell Viability Assays: (e.g., MTT, MTS) to quantify the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity[12].
-
Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to detect and quantify apoptotic cell death[7].
-
The following diagram outlines a typical experimental workflow for in vitro assessment of polymyxin nephrotoxicity.
In Vivo Models
Animal models, primarily rodents, are instrumental in studying the systemic effects of polymyxins on kidney function and morphology.
Animal Models:
-
Rats (e.g., Wistar, Sprague-Dawley): Commonly used to model colistin-induced nephrotoxicity[14][15][16].
-
Mice (e.g., C57BL/6): Also utilized to investigate the genetic and molecular aspects of polymyxin-induced kidney injury[6][17].
Methodology:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water[15].
-
Drug Administration: Colistin methanesulfonate or polymyxin B is administered via clinically relevant routes, such as intraperitoneal or intramuscular injections, at various doses and for a specified duration (e.g., 7-15 days)[6][15][17].
-
Monitoring of Renal Function:
-
Blood Samples: Collected periodically to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine Samples: Collected to measure urinary biomarkers of kidney injury, such as neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1)[6].
-
-
Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and processed for histological examination to assess for signs of tubular necrosis, inflammation, and other pathological changes[15].
The following diagram illustrates a typical experimental workflow for in vivo assessment of polymyxin nephrotoxicity.
Conclusion and Future Directions
The available evidence suggests that colistin methanesulfonate may be associated with a higher risk of nephrotoxicity compared to polymyxin B, although this is not a universal finding across all studies. The underlying mechanisms of renal injury are complex, involving direct cellular toxicity, oxidative stress, and apoptosis. Standardized in vitro and in vivo models are essential for further elucidating these mechanisms and for the development of safer polymyxin antibiotics.
Future research should focus on:
-
Prospective, randomized controlled trials to definitively compare the nephrotoxicity of CMS and polymyxin B using standardized definitions of AKI.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing strategies and minimize renal exposure.
-
Development of novel polymyxin derivatives with improved safety profiles.
-
Identification of predictive biomarkers for early detection of polymyxin-induced nephrotoxicity.
By advancing our understanding of the comparative nephrotoxicity of these critical antibiotics, the scientific community can work towards safer and more effective treatments for multidrug-resistant infections.
References
- 1. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colistin versus polymyxin B: A pragmatic assessment of renal and neurological adverse effects and effectiveness in multidrug-resistant Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Colistin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Colistin Nephrotoxicity-Age and Baseline kidney Functions Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat models of colistin nephrotoxicity: previous experimental researches and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Validated LC-MS/MS Methods for Colistin Methanesulfonate Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of colistin methanesulfonate (CMS) in plasma. Given that CMS is an inactive prodrug that converts to the active form, colistin, accurate and reliable bioanalytical methods are crucial for pharmacokinetic and therapeutic drug monitoring studies. This document outlines various experimental approaches and presents their performance data to aid in the selection and implementation of a suitable method.
Introduction to CMS Analysis
Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. It is administered intravenously as its less toxic prodrug, colistin methanesulfonate (CMS). In the body, CMS is hydrolyzed to form colistin, the active antibacterial agent. The accurate measurement of both CMS and colistin in plasma is essential for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy.
The primary challenge in CMS quantification is its inherent instability, readily hydrolyzing to colistin in vivo and ex vivo.[1] Most LC-MS/MS methods, therefore, employ an indirect measurement approach. This involves quantifying the total colistin concentration after the complete acid hydrolysis of CMS in one aliquot of the plasma sample and measuring the baseline colistin concentration in a separate, non-hydrolyzed aliquot. The CMS concentration is then calculated by subtracting the baseline colistin from the total colistin concentration.[2][3]
Comparison of LC-MS/MS Methodologies
The following tables summarize the key parameters of several validated LC-MS/MS methods for the determination of CMS and colistin in human plasma. The primary differences lie in the sample preparation techniques and chromatographic conditions.
Table 1: Sample Preparation Methods
| Method | Technique | Internal Standard (IS) | Key Steps | Advantages | Disadvantages | Reference |
| Method A | Solid-Phase Extraction (SPE) | Polymyxin B1 or B2 | 1. Condition SPE cartridge. 2. Load plasma sample. 3. Wash cartridge. 4. Elute with acidified methanol. | High purity of final extract, reduced matrix effects. | More time-consuming and costly than protein precipitation. | [3][4] |
| Method B | Protein Precipitation | Trifluoroacetic acid (TFA)/Isopropanol | 1. Add TFA/isopropanol to plasma. 2. Vortex and centrifuge. 3. Inject supernatant. | Simple, rapid, and inexpensive. | Potential for higher matrix effects and less clean extracts. | [5] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | XBridge C18 | Zorbax Eclipse C18 | Arion Polar C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (20:80, v/v) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) | Methanol/Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | 0.8 mL/min |
| Run Time | 3.8 min | 6.0 min | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive ESI | Positive ESI |
| Monitored Transitions (m/z) | Colistin A: 585.5 → 101.2 Colistin B: 578.5 → 101.2 | Not Specified | Colistin A: 585.55 → 101.05 Colistin B: 578.5 → 101.15 |
| Reference | [2] | [1] | [6] |
Table 3: Method Performance Characteristics
| Parameter | Method X | Method Y | Method Z |
| Linearity Range (Colistin A) | 0.024 - 6.144 µg/mL | 0.043 - 8.61 µg/mL | 0.1 - 10.0 µg/mL |
| Linearity Range (Colistin B) | 0.015 - 3.856 µg/mL | 0.057 - 11.39 µg/mL | 0.1 - 10.0 µg/mL |
| Accuracy | Within ±15% | Within ±15% | 90.97% - 114.65% |
| Precision (Intra- & Inter-day) | <15% RSD | <15% RSD | <15% RSD |
| Lower Limit of Quantification (LLOQ) | Colistin A: 0.024 µg/mL Colistin B: 0.015 µg/mL | Colistin A: 0.043 µg/mL Colistin B: 0.057 µg/mL | 0.1 µg/mL |
| Recovery | Not Specified | Not Specified | 91.93% - 100.93% |
| Reference | [4] | [1] | [3][7] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Method A: Solid-Phase Extraction (SPE) Protocol[4]
-
Sample Preparation:
-
To 250 µL of plasma, add 25 µL of the internal standard (Polymyxin B) working solution.
-
-
CMS Hydrolysis (for total colistin measurement):
-
Acidify the sample with 40 µL of 0.5 M sulfuric acid.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 40 µL of 1 M sodium hydroxide.
-
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 2 mL of water.
-
Load the prepared plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of 0.1% formic acid in methanol.
-
-
LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Method B: Protein Precipitation Protocol[5]
-
Sample Preparation:
-
To a plasma sample, add an equal volume of a precipitation solution containing trifluoroacetic acid in isopropanol.
-
Add the internal standard (Polymyxin B).
-
-
Precipitation and Extraction:
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of CMS and colistin in plasma, highlighting the indirect measurement approach.
Caption: Workflow for indirect quantification of CMS in plasma.
Conclusion
The choice of an LC-MS/MS method for CMS and colistin quantification will depend on the specific requirements of the study, including throughput needs, available equipment, and desired sensitivity. Solid-phase extraction generally provides cleaner samples, potentially leading to lower matrix effects and improved long-term instrument performance.[3][4] However, protein precipitation offers a simpler and faster workflow, which may be advantageous for high-throughput applications.[5] The presented data demonstrates that robust and reliable methods are available with both approaches, providing the necessary accuracy and precision for clinical and research applications. Careful consideration of the stability of CMS during sample collection and processing is critical to prevent the overestimation of colistin concentrations.[1][8]
References
- 1. Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 7. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Navigating the Prodrug Puzzle: A Comparative Guide to the In Vitro Activity and In Vivo Efficacy of Colistin Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is administered intravenously as its less toxic prodrug, colistin methanesulfonate (CMS). Understanding the correlation between its performance in laboratory tests (in vitro) and its effectiveness in living organisms (in vivo) is critical for optimizing clinical outcomes and combating antimicrobial resistance. This guide provides an objective comparison, supported by experimental data, to elucidate this complex relationship.
The central challenge in correlating CMS's activity lies in its nature as a prodrug. CMS itself is largely inactive. Its antibacterial effect is attributable to its conversion in vivo to the active form, colistin.[1][2][3] This conversion process is a critical variable, influencing the ultimate efficacy of the treatment.
In Vitro Activity: An Indirect Measure
Standard in vitro susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays, can be misleading for CMS. The apparent antibacterial activity of CMS observed in these tests is primarily due to the spontaneous hydrolysis of CMS into active colistin within the testing medium during the incubation period.[2] Studies have shown that CMS displays minimal to no activity until significant amounts of colistin have formed.[2]
Consequently, the MIC of colistin itself, not CMS, is the relevant pharmacodynamic parameter. As the data below indicates, colistin is significantly more potent in vitro than its prodrug form.
Table 1: Comparative In Vitro Susceptibility (MIC) Data
| Organism | Drug | Geometric Mean MIC (mg/L) | MIC Range (mg/L) | Key Finding |
| Pseudomonas aeruginosa | Colistin | 3.1[4] | 1 - 4[4][5] | Colistin is approximately threefold more active than CMS against susceptible strains.[4] |
| Colistin Methanesulfonate | 7.1[4] | 4 - 16[4][5] | ||
| Acinetobacter baumannii | Colistin Sulfate | 0.5[6] | N/A | A significant increase in colistin MICs was observed after exposure to CMS alone, indicating resistance development.[6] |
| Colistin Methanesulfonate | 2[6] | N/A |
Time-kill kinetic studies further illustrate this difference. Colistin demonstrates rapid, concentration-dependent bactericidal activity, capable of eliminating bacteria within minutes at high concentrations.[4][5] In contrast, CMS kills more slowly, requiring higher concentrations and longer exposure times to achieve the same effect.[4][5]
Table 2: Summary of In Vitro Time-Kill Kinetics
| Drug | Target Organism | Key Observation |
| Colistin | P. aeruginosa | Extremely rapid killing; complete elimination within 5 minutes at 64x MIC.[4][5] |
| Colistin Methanesulfonate | P. aeruginosa | Slower killing; requires 16x MIC to achieve complete killing within 24 hours.[4][5] |
| Colistin | A. baumannii | Rapid killing, but regrowth observed as early as 3 hours, even at high concentrations (up to 32x MIC).[7] |
This disparity underscores that in vitro tests with CMS reflect a combination of the prodrug's slow conversion rate and the resulting colistin's activity, rather than the intrinsic activity of CMS itself.
In Vivo Efficacy: The Role of Pharmacokinetics and Pharmacodynamics
In vivo, the efficacy of CMS is entirely dependent on its conversion to colistin. This conversion is not instantaneous and its rate can vary between individuals, making therapeutic drug monitoring a valuable tool.[8][9] The relationship between drug exposure and antimicrobial effect is defined by pharmacokinetic/pharmacodynamic (PK/PD) indices.
For colistin, extensive research in murine thigh and lung infection models has established that the ratio of the area under the free drug concentration-time curve to the MIC (ƒAUC/MIC) is the PK/PD index that best correlates with its efficacy.[3][10][11] This means that the total exposure to unbound, active colistin over a dosing interval, relative to the pathogen's susceptibility, dictates the therapeutic success.
Table 3: In Vivo PK/PD Targets for Colistin Efficacy (Murine Models)
| Infection Model | Target Organism | PK/PD Index | R² Value | Target for 1-log Kill | Target for 2-log Kill |
| Thigh Infection | P. aeruginosa | ƒAUC/MIC | 0.87[10] | 15.6 - 22.8[10] | 27.6 - 36.1[10] |
| Lung Infection | P. aeruginosa | ƒAUC/MIC | 0.89[10] | 12.2 - 16.7[10] | 36.9 - 45.9[10] |
| Thigh Infection | A. baumannii | ƒAUC/MIC | 0.90[11] | ~13 | ~25 |
| Lung Infection | A. baumannii | ƒAUC/MIC | 0.92[11] | ~22 | ~30 |
These animal model data are crucial for informing dosing strategies in humans. They demonstrate that achieving a specific ƒAUC/MIC target is essential for bacterial killing and that monotherapy may not always be sufficient to generate the plasma concentrations required for efficacy, particularly as nephrotoxicity limits the administrable dose.[12]
Bridging the Gap: The In Vitro-In Vivo Correlation
The correlation between in vitro activity and in vivo efficacy of CMS is indirect but predictable through the lens of PK/PD modeling.
-
The Anchor: The in vitrocolistin MIC for the target pathogen is the foundational measure of susceptibility.
-
The Bridge: The in vivoƒAUC/MIC ratio serves as the bridge, linking the pathogen's susceptibility to the required drug exposure in the patient.
-
The Target: The goal of CMS therapy is to administer a dose that, after conversion, achieves a plasma concentration of free colistin sufficient to meet the target ƒAUC/MIC value identified in preclinical models.
Factors that can disrupt this correlation include:
-
Variable CMS to Colistin Conversion: Patient-specific factors can alter the rate and extent of conversion, leading to variable colistin exposure.[8][13]
-
Biofilm Formation: Bacteria within biofilms are significantly less susceptible to antibiotics. The minimum biofilm eradication concentration (MBEC) can be 8 to 10.5 times higher than the MIC for planktonic (free-floating) cells.[14]
-
Emergence of Resistance: Suboptimal drug exposure can lead to the development of resistance in vivo.[8] Time-kill experiments have shown that even when initial killing is observed, resistant subpopulations can lead to regrowth.[7]
Experimental Protocols
Methodology for MIC Determination (Broth Microdilution)
-
Preparation: A stock solution of colistin sulfate or CMS is prepared. Serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum: The bacterial isolate is cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Methodology for In Vitro Time-Kill Assay
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in CAMHB.
-
Drug Exposure: Colistin or CMS is added at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 4x, 16x, 64x MIC). A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the viable bacterial count (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration to determine the rate and extent of bactericidal activity.
Methodology for Murine Thigh/Lung Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 before infection.
-
Infection: Mice are inoculated with a specific bacterial suspension (e.g., 10⁶ to 10⁷ CFU) either into the thigh muscle or intranasally for the lung infection model.
-
Treatment: Two hours post-infection, treatment with colistin sulfate is initiated. Dose-fractionation studies are performed where the total daily dose (e.g., 5 to 160 mg/kg/day) is administered via different dosing intervals (e.g., every 3, 6, 12, or 24 hours) to generate a wide range of PK/PD indices (ƒCmax/MIC, ƒAUC/MIC, ƒT>MIC).[10]
-
Pharmacokinetics: Separate groups of infected mice are used for PK studies. Plasma samples are collected at multiple time points after a single dose to determine the concentration-time profile and calculate parameters like AUC and Cmax. Unbound fraction is determined via methods like rapid equilibrium dialysis.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thighs or lungs are aseptically removed, homogenized, and plated to quantify the bacterial burden (CFU/thigh or CFU/lung).
-
Data Analysis: An inhibitory sigmoid Emax model is used to correlate the antibacterial effect (the change in log₁₀ CFU at 24 hours compared to controls) with each of the calculated PK/PD indices to determine which index has the strongest correlation (highest R² value).[10]
Visualizations
Caption: Logical flow from CMS administration to in vivo efficacy.
Caption: Experimental workflow to determine the PK/PD index for colistin.
References
- 1. Pharmacokinetics and Pharmacodynamics of Colistin Methanesulfonate in Healthy Chinese Subjects after Multi-Dose Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. research.monash.edu [research.monash.edu]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Colistin - ProQuest [proquest.com]
- 14. Evaluation in vitro of the efficacy of colistin methanesulfonate against biofilm-forming multidrug-resistant Pseudomonas aeruginosa (MDRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxin antibiotics, including colistin (polymyxin E) and polymyxin B, as last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has brought the issue of antimicrobial resistance to the forefront of clinical and research concerns. A critical aspect of their use is the potential for cross-resistance between different members of the polymyxin class. This guide provides a comprehensive comparison of colistin methanesulfonate (CMS), the inactive prodrug of colistin, and other polymyxins, with a focus on the mechanisms of cross-resistance, supporting experimental data, and detailed methodologies.
Executive Summary
Extensive evidence confirms the existence of cross-resistance between colistin and polymyxin B.[1][2][3] This phenomenon is primarily attributed to the shared mechanism of action and resistance pathways targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][4] Modifications to the lipid A component of LPS, which reduce the net negative charge, decrease the binding affinity of all polymyxins, leading to resistance to the entire class.[3][4] While in vitro studies often show that polymyxin B has slightly lower Minimum Inhibitory Concentrations (MICs) compared to colistin against some isolates, the clinical implications of these differences are still under investigation.[5] The development of resistance to one polymyxin is a strong predictor of resistance to others, a crucial consideration for therapeutic strategies and drug development.
Mechanisms of Action and Cross-Resistance
Polymyxins exert their bactericidal effect by electrostatically interacting with the negatively charged phosphate groups of lipid A in the bacterial outer membrane. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), destabilizing the LPS layer and increasing the permeability of the outer membrane, ultimately leading to cell death.[2]
Cross-resistance between colistin and polymyxin B arises from alterations that mask or modify the polymyxin binding site on the LPS. The most common mechanisms are:
-
Chromosomally Mediated Modifications: These are often regulated by two-component systems, primarily PhoP-PhoQ and PmrA-PmrB.[1][3] Activation of these systems leads to the addition of positively charged molecules, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A phosphate groups.[3][6] This modification reduces the net negative charge of the LPS, repelling the cationic polymyxin molecules.[3]
-
Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes, most notably mcr-1, represents a significant threat due to their horizontal transfer capability.[1] These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN to lipid A, conferring resistance to colistin and cross-resistance to other polymyxins.[7]
The shared nature of these resistance mechanisms means that the development of resistance to one polymyxin antibiotic almost invariably leads to resistance to others in the same class.
Signaling Pathway for Polymyxin Resistance
Caption: Chromosomally-mediated (PhoPQ/PmrAB) and plasmid-mediated (mcr-1) polymyxin resistance pathways.
Comparative In Vitro Activity
Numerous studies have compared the in vitro potency of colistin and polymyxin B against a variety of Gram-negative pathogens. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), generally indicate a high degree of correlation in their activity, reinforcing the concept of cross-resistance.
Table 1: Comparative MICs of Colistin and Polymyxin B against Gram-Negative Isolates
| Bacterial Species | Number of Isolates | Colistin MIC₅₀ (µg/mL) | Colistin MIC₉₀ (µg/mL) | Polymyxin B MIC₅₀ (µg/mL) | Polymyxin B MIC₉₀ (µg/mL) | Reference |
| Acinetobacter baumannii | 31 | - | - | - | - | [5] |
| Pseudomonas aeruginosa | 31 | - | - | - | - | [5] |
| Klebsiella pneumoniae | 27 | - | - | - | - | [5] |
| P. aeruginosa | - | - | 2 | - | 2 | [8] |
| Acinetobacter spp. | - | - | 2 | - | 2 | [8] |
| E. coli (mcr-1 positive) | 18 | >2 | >2 | >2 | >2 | [4] |
| K. pneumoniae (mcr-1 positive) | 2 | >2 | >2 | >2 | >2 | [4] |
Note: A study by Rosenthal et al. (2019) found that polymyxin B had significantly lower MICs than colistin against K. pneumoniae, A. baumannii, and P. aeruginosa, although the categorical interpretation of susceptibility was not drastically different.[5]
Table 2: Resistance Rates of Colistin and Polymyxin B in Clinical Isolates
| Bacterial Species | Colistin Resistance Rate (%) | Polymyxin B Resistance Rate (%) | Reference |
| E. coli | 25.4 | 18.6 | [9] |
| K. pneumoniae | 67.4 | 64.1 | [9] |
| P. aeruginosa | 23.8 | 19.0 | [9] |
| A. baumannii | 31.5 | 16.7 | [9] |
Experimental Protocols
Accurate and standardized susceptibility testing is crucial for guiding clinical therapy and for research purposes. The following are outlines of key experimental protocols used to assess polymyxin activity and cross-resistance.
Broth Microdilution (BMD) for MIC Determination
The broth microdilution method is the recommended standard for determining the MICs of colistin and polymyxin B.
Principle: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
Protocol Outline:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of colistin sulfate and polymyxin B sulfate in sterile deionized water.
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CA-MHB) into the wells of a 96-well microtiter plate. Create serial twofold dilutions of the antibiotics across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
-
Reading and Interpretation: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth.
Workflow for Broth Microdilution
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
Principle: Two antibiotics are serially diluted in a two-dimensional array in a microtiter plate. This allows for the testing of multiple combinations of concentrations simultaneously.
Protocol Outline:
-
Plate Setup: In a 96-well plate, dilute antibiotic A horizontally and antibiotic B vertically in CA-MHB. The final plate will contain wells with each antibiotic alone and in various combinations.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the BMD assay.
-
Incubation and Reading: Incubate and read the plate for visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), Antagonism (FIC > 4).
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Principle: A standardized bacterial inoculum is exposed to a constant concentration of an antibiotic, and the number of viable bacteria is determined at various time points.
Protocol Outline:
-
Inoculum Preparation: Prepare a bacterial suspension in CA-MHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: Add the desired concentration of the antibiotic(s) to the bacterial suspension. Include a growth control without any antibiotic.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture, perform serial dilutions, and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Conclusion and Future Directions
The evidence strongly supports significant cross-resistance between colistin methanesulfonate and other polymyxins, including polymyxin B. This is a direct consequence of their shared molecular target and the common resistance mechanisms that bacteria have evolved. While minor differences in in vitro activity may exist, the presence of resistance to one polymyxin should be considered a strong indicator of resistance to the entire class for clinical decision-making.
For drug development professionals, these findings underscore the need for novel antimicrobial agents that either bypass these resistance mechanisms or can be used in combination to overcome them. For researchers and scientists, continued surveillance of polymyxin resistance, elucidation of novel resistance mechanisms, and the development of rapid and accurate susceptibility testing methods are critical priorities. A deeper understanding of the pharmacokinetics and pharmacodynamics of both colistin and polymyxin B is also essential to optimize their clinical use and preserve their efficacy as last-resort antibiotics.
References
- 1. Polymyxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial Colistin Methanesulfonate Sources for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of commercially available colistin methanesulfonate (CMS), supported by experimental data.
Colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is administered as its less toxic prodrug, colistin methanesulfonate (CMS). The quality and composition of CMS can vary between commercial sources, potentially impacting research outcomes and the development of new therapeutic strategies. This guide provides a comparative analysis of different commercial sources of CMS, focusing on their chemical composition, pharmacokinetic profiles, and stability.
Comparative Performance of Commercial CMS Products
Significant variations have been observed in the composition and in vivo performance of different commercial brands of CMS. A key study by Li et al. (2013) examined four parenteral CMS products from different continents, revealing discrepancies in their chemical profiles and the resulting in vivo exposure to the active colistin.[1]
Chemical and Physical Properties
The study by Li et al. (2013) found that while the elemental compositions of the four tested brands (X-GEN, Paddock, Atlantic, and Forest) were similar, there were notable differences in their HPLC profiles.[1] The chromatographic profile of the Atlantic brand was distinct from the other three, and all products showed a multiplicity of peaks, suggesting they are a mixture of different methanesulfonate derivatives rather than a single entity.[1][2] None of the tested brands had detectable levels of the more toxic free colistin in the vial.[2]
Table 1: Comparison of Vial Content and Elemental Analysis of Four Commercial CMS Brands [1]
| Brand | Labeled Potency | Measured CMS (sodium) per Vial (mg, mean ± SD) |
| X-GEN | 150 mg 'colistin base activity' | 366.8 ± 0.80 |
| Paddock | 150 mg 'colistin base activity' | 340.6 ± 0.08 |
| Atlantic | 150 mg 'colistin base activity' | 380.0 ± 5.97 |
| Forest | 2,000,000 IU | 159.3 ± 1.75 |
Data sourced from Li et al. (2013).[1]
Pharmacokinetic Profiles in a Rat Model
Pharmacokinetic analysis in rats revealed that while the plasma concentration-time profiles of CMS were similar across the four brands, the in vivo conversion to active colistin varied significantly.[1] This resulted in different exposures to the microbiologically active form of the drug.[1]
Table 2: Pharmacokinetic Parameters of CMS and Formed Colistin in Rats Following Intravenous Administration of Different Commercial CMS Brands [2]
| Brand | CMS AUC₀₋₁₈₀ min (mg·min/L, mean ± SD) | Formed Colistin AUC₀₋₁₈₀ min (mg·min/L, mean ± SD) | Molar Ratio of Colistin AUC to CMS AUC (%) |
| X-GEN | 3429 ± 642 | 65.4 ± 6.81 | 2.73 ± 0.41 |
| Paddock | 3371 ± 375 | 40.5 ± 10.6 | 1.68 ± 0.35 |
| Atlantic | 3336 ± 293 | 77.8 ± 9.54 | 3.29 ± 0.43 |
| Forest | 3026 ± 170 | 42.4 ± 12.0 | 1.98 ± 0.58 |
AUC: Area under the plasma concentration-time curve. Data sourced from Li et al. (2013).[2]
The molar ratio of the area under the curve (AUC) of formed colistin to that of CMS was significantly different between the brands, indicating variability in the rate and extent of in vivo conversion of the prodrug.[1]
Stability of Commercial CMS Formulations
The stability of CMS is a critical factor, as it can hydrolyze to the more toxic colistin. A study on two commercial formulations, Coly-Mycin M Parenteral (a lyophilized powder) and a CMS solution for inhalation, showed that the stability is dependent on temperature and concentration.[3][4]
-
Lyophilized Powder: Coly-Mycin M Parenteral was stable for at least 20 weeks at 4°C and 25°C, with less than 0.1% of CMS present as colistin.[3][4]
-
Reconstituted and Diluted Solutions: When reconstituted to a high concentration (200 mg/mL), the solution was stable for at least 7 days at both 4°C and 25°C.[3][4] However, upon further dilution to 4 mg/mL in infusion solutions, hydrolysis was faster at 25°C (<4% colistin formed after 48 hours) compared to 4°C (0.3% colistin formed).[3][4]
-
Inhalation Solution: The 77.5 mg/mL solution for inhalation was stable for at least 12 months at 4°C and 25°C.[4]
Other Commercial Sources of Colistin Methanesulfonate
Besides the brands mentioned in the comparative studies, CMS for research and pharmaceutical use is available from various suppliers, including:
-
Sigma-Aldrich[5]
-
TOKU-E
-
Chem-Impex
-
LGM Pharma
-
European Pharmacopoeia (EP) reference standards are also available for analytical purposes.
It is important to note that the purity and composition of CMS from these sources may also vary. For instance, some commercial preparations of colistin have been found to have variations in the proportion of their major components (colistin A and B) between different brands and even between different batches from the same manufacturer.[6]
Experimental Protocols
Accurate and reproducible methods are essential for the comparative analysis of CMS products. Below are detailed methodologies for key experiments.
Quantification of CMS and Colistin in Plasma by HPLC
This method is adapted from the protocol described by Li et al. (2013).[2]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., polymyxin B).
-
For total colistin determination (from CMS and free colistin), hydrolyze the CMS in the sample to colistin by adding sulfuric acid.
-
For free colistin determination, proceed without the hydrolysis step.
-
Precipitate plasma proteins using a suitable agent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate calibration curves for CMS and colistin using reference standards.
-
The concentration of CMS is determined indirectly by subtracting the concentration of free colistin from the total colistin concentration measured after hydrolysis.
-
In Vitro Susceptibility Testing: Broth Microdilution (BMD)
BMD is the recommended method for determining the minimum inhibitory concentration (MIC) of colistin.[8][9]
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Colistin sulfate reference standard.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare serial twofold dilutions of colistin sulfate in CAMHB in the wells of the microtiter plate.
-
Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Visualizations
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of different commercial sources of colistin methanesulfonate.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of four different brands of colistimethate and formed colistin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colistin sodium methanesulfonate Bacillus colistinus 8068-28-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 9. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating the Colistin Broth Disk Elution Method for Accurate MIC Determination
A comprehensive guide for researchers and drug development professionals on the performance and protocol of the Colistin Broth Disk Elution (CBDE) method compared to the gold standard Broth Microdilution (BMD) and other alternative antimicrobial susceptibility testing methods.
The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing methods. While broth microdilution (BMD) remains the reference method, its labor-intensive nature has prompted the search for simpler, more accessible alternatives. This guide provides an in-depth comparison of the Colistin Broth Disk Elution (CBDE) method, evaluating its performance against BMD and other techniques, supported by experimental data and detailed protocols.
Performance Snapshot: CBDE vs. The Gold Standard
The validation of the CBDE method hinges on its ability to produce results concordant with the reference BMD method. Key performance indicators include categorical agreement (CA), essential agreement (EA), and the rates of very major errors (VME) and major errors (ME). The following tables summarize the performance of CBDE in comparison to BMD across various studies and bacterial species.
Table 1: Performance of Colistin Broth Disk Elution (CBDE) vs. Broth Microdilution (BMD) for Enterobacterales
| Study/Source | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| Simner et al. (2019)[1][2][3] | 98% | 99% | 8% (for mcr-1-positive E. coli) | - |
| Humphries et al.[4] | - | - | - | - |
| Butt et al.[4] | 93.7% | 100% | 0% | 0% |
| Multicenter Study (CLSI)[5] | 98.6% | - | 2.5% | 0% |
| Study by Ngudsuntia et al.[6] | 97.9% | - | 7.1% | 0.6% |
| A study on carbapenem-resistant Klebsiella pneumoniae[6] | 100% | 100% | 0% | 0% |
| Study in South India[7] | 98% | - | 2% | - |
Table 2: Performance of Colistin Broth Disk Elution (CBDE) vs. Broth Microdilution (BMD) for Pseudomonas aeruginosa
| Study/Source | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| Humphries et al.[4] | 99.3% | - | 0% | 0.7% |
| Butt et al.[4] | 93.7% | 100% | 0% | 0% |
| Multicenter Study (CLSI)[5] | 99.3% | - | 0% | 0.7% |
| Sarıkaya et al.[4] | 100% | - | 0% | 0% |
| Tüzemen et al. (modified method)[4] | 100% | - | - | - |
Table 3: Performance of Colistin Broth Disk Elution (CBDE) vs. Broth Microdilution (BMD) for Acinetobacter spp.
| Study/Source | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| Humphries et al.[4] | Not Recommended | - | High | - |
| Butt et al.[4] | Not Recommended | - | 30% | - |
| Multicenter Study (CLSI)[5] | 93.1% | - | 5.6% | 3.3% |
A Glimpse at Other Methodologies
While CBDE shows promise, it is essential to consider its performance in the context of other available methods.
Table 4: Performance of Alternative Methods for Colistin Susceptibility Testing Compared to Broth Microdilution (BMD)
| Method | Organism(s) | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) | Source |
| Agar Dilution | K. pneumoniae, E. coli, A. baumannii | 88.2% - 100% | 5.0% - 61.7% | - | - | [8] |
| P. aeruginosa | 13.1% | 5.2% | - | - | [8] | |
| Gram-Negative Isolates | 86.21% (Accuracy) | - | - | - | [9] | |
| Vitek-2 | K. pneumoniae | 93.9% | 93.9% | 28.5% | 2.4% | [6] |
| Disk Diffusion | P. aeruginosa | - | - | 100% | - | [8] |
Experimental Corner: Protocols for CBDE and BMD
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols.
Colistin Broth Disk Elution (CBDE) Method
The CBDE method is a simple and cost-effective alternative for determining colistin MICs.[4][10]
Materials:
-
Sterile borosilicate glass tubes (10 mL)
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)
-
Colistin disks (10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Colistin Tubes: For each isolate, label four sterile tubes: Growth Control (GC), 1 µg/mL, 2 µg/mL, and 4 µg/mL.
-
Disk Elution: Aseptically add 0, 1, 2, and 4 colistin disks to the GC, 1, 2, and 4 µg/mL tubes, respectively, each containing 10 mL of CA-MHB.[3][4]
-
Incubation for Elution: Gently vortex the tubes and incubate at room temperature for 30-60 minutes to allow the colistin to elute from the disks.[1][11]
-
Inoculation: Add 50 µL of the 0.5 McFarland standardized bacterial suspension to each tube.[4]
-
Incubation: Incubate the tubes at 35°C for 16-20 hours in ambient air.[4]
-
MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
Broth Microdilution (BMD) Method (Reference Method)
BMD is the gold standard for colistin susceptibility testing as recommended by CLSI and EUCAST.[4][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CA-MHB)
-
Colistin sulfate salt
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile distilled water
-
Multichannel pipette
-
Incubator (35°C)
Procedure:
-
Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water. From this, create serial twofold dilutions to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).[4]
-
Plate Preparation: Dispense 50 µL of the appropriate colistin dilution into each well of the microtiter plate. The final well should contain only broth and serve as a growth control.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of colistin that shows no visible growth.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the CBDE method and its validation against the BMD method.
Caption: Experimental workflow for the Colistin Broth Disk Elution (CBDE) method.
References
- 1. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 2. Comparison of Broth Disk Elution and Broth Microdilution Methods for Colistin Susceptibility Testing in Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mjima.org [mjima.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Performance of modified colistin broth disc elution vis-a-vis broth microdilution method for susceptibility testing of <i>Enterobacterales</i> - Journal of Laboratory Physicians [jlabphy.org]
- 7. Evaluation of Colistin Broth Disk Elution and Colistin Agar Test: A study from Tertiary Care Hospital, South India - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. Comparison of susceptibility testing methods for determining the activity of colistin against Gram-negative bacilli of clinical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 10. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asmj.journals.ekb.eg [asmj.journals.ekb.eg]
- 12. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Colistin Susceptibility Testing: A Comparative Guide to Clinical Breakpoints and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of colistin as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and reliable susceptibility testing. However, assessing the in vitro activity of colistin methanesulfonate (CMS), the form administered to patients, is fraught with challenges. This guide provides a comprehensive comparison of current clinical breakpoints, an evaluation of various susceptibility testing methods with supporting data, and detailed experimental protocols to aid researchers and clinicians in making informed decisions.
The Inherent Difficulties in Colistin Susceptibility Testing
Accurate determination of colistin susceptibility is complicated by several factors. Colistin is a large cationic polypeptide, which leads to poor diffusion in agar-based methods and a propensity to adhere to plastic surfaces of testing equipment.[1][2] Furthermore, CMS is an inactive prodrug that is hydrolyzed in vivo to the active colistin. In vitro, this conversion can be variable, necessitating the use of colistin sulfate for susceptibility testing to ensure accurate and reproducible results.[1] These challenges have led to significant variability and unreliability with certain testing methods, prompting major regulatory bodies to issue specific recommendations.
Comparison of Colistin Susceptibility Testing Methods
The choice of methodology significantly impacts the accuracy of colistin susceptibility results. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) recommend broth microdilution (BMD) as the reference method.[1][3][4] Other methods, particularly disk diffusion and gradient tests, are now considered unreliable for clinical use.[1][5]
| Method | Principle | Advantages | Disadvantages | Performance Summary |
| Broth Microdilution (BMD) | Serial two-fold dilutions of colistin in broth are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible growth. | Reference method recommended by EUCAST and CLSI.[1][3] Provides quantitative MIC values. | Labor-intensive and requires careful standardization.[3] Colistin can adhere to plastic microtiter plates.[1][6] | Considered the most reliable method when performed correctly.[7] |
| Agar Dilution | Serial two-fold dilutions of colistin are incorporated into molten agar, which is then solidified. Standardized bacterial suspensions are spot-inoculated onto the plates. | Can test multiple isolates simultaneously. | Labor-intensive. Poor diffusion of colistin in agar can affect results.[8][9] | Generally considered less reliable than BMD.[8][9] One study found it to have 100% sensitivity but only 85.88% specificity compared to BMD.[8][9] |
| Disk Diffusion | A paper disk impregnated with a standard amount of colistin is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Simple and low-cost. | Unreliable for colistin due to its poor diffusion in agar.[1][9] Not recommended by EUCAST or CLSI.[1][10] | High rates of error and poor reproducibility.[1] |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of colistin is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | Provides a direct MIC reading. Easier to perform than BMD. | Unreliable and prone to producing falsely susceptible results (very major errors).[1][11] EUCAST has issued warnings against its use.[1][11] | Performance is highly variable and often inaccurate, especially for isolates with MICs near the breakpoint.[11] |
| Automated Systems (e.g., VITEK® 2) | Automated systems use various technologies, often based on turbidimetric detection of bacterial growth in the presence of different colistin concentrations. | High throughput and automated reading. | Performance can be variable and may require validation against the reference BMD method.[1][2] Some systems have shown unreliable results.[3] | A new colistin test for VITEK® 2 has been developed, but independent evaluations are encouraged.[11] |
| Colistin Broth Disk Elution (CBDE) | A colistin disk is eluted into a specific volume of broth to achieve a target concentration for screening for resistance. | Simple, inexpensive, and more reliable than disk diffusion for screening purposes. | Provides a categorical result (susceptible/resistant) rather than an MIC. | Shows good categorical agreement with BMD for P. aeruginosa.[3] |
Clinical Breakpoints for Colistin
Clinical breakpoints for colistin are established by regulatory bodies like EUCAST and CLSI to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints can differ between organizations and have been updated over time based on new data. It is crucial to use the current breakpoints from the respective agency.
| Organism | EUCAST Breakpoints (mg/L) | CLSI Breakpoints (mg/L) |
| Enterobacterales | S ≤ 2, R > 2 | I ≤ 2, R ≥ 4 (No Susceptible category)[12][13] |
| Pseudomonas aeruginosa | S ≤ 4, R > 4 | I ≤ 2, R ≥ 4 (No Susceptible category)[12][13] |
| Acinetobacter spp. | S ≤ 2, R > 2 | I ≤ 2, R ≥ 4 (No Susceptible category)[12][13] |
Note: The absence of a "Susceptible" category by CLSI reflects the limited clinical efficacy and potential for toxicity of colistin, suggesting it should be used with caution even when isolates test as "Intermediate".[14]
Experimental Protocol: Reference Broth Microdilution (BMD) for Colistin
This protocol is based on the joint recommendations from CLSI and EUCAST.[7]
1. Materials:
-
Colistin sulfate powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, uncoated 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains: Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™. For detecting resistance, a resistant QC strain such as E. coli NCTC 13846 (containing mcr-1) should be included.[1]
2. Preparation of Colistin Stock Solution:
-
Prepare a stock solution of colistin sulfate in sterile distilled water at a concentration of 1280 mg/L.
-
Aseptically dispense into small aliquots and store at -70°C or below.
3. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates to achieve final concentrations typically ranging from 0.06 to 64 mg/L.
-
The final volume in each well should be 100 µL.
4. Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
5. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no colistin) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of colistin that completely inhibits visible bacterial growth.
-
Compare the obtained MIC value to the current EUCAST or CLSI clinical breakpoints to determine the susceptibility category.
-
The MICs for the QC strains must fall within their acceptable ranges for the results to be considered valid.
Workflow for Colistin Susceptibility Testing
Caption: Workflow for colistin susceptibility testing using the reference broth microdilution method.
Conclusion
The accurate assessment of colistin susceptibility is paramount for guiding therapy against multidrug-resistant Gram-negative pathogens. Due to the unique physicochemical properties of colistin, adherence to recommended testing methodologies is crucial. Broth microdilution remains the gold standard, while other methods, particularly those based on agar diffusion, are unreliable and should be avoided for clinical decision-making. A thorough understanding of the current clinical breakpoints from regulatory bodies such as EUCAST and CLSI is essential for the correct interpretation of results and for optimizing patient outcomes. Continuous evaluation and standardization of testing methods are necessary to ensure the continued efficacy of this last-resort antibiotic.
References
- 1. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 3. mjima.org [mjima.org]
- 4. researchgate.net [researchgate.net]
- 5. EUCAST: Colistin gradient tests and disks have no place in susceptibility testing [eucast.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]
- 9. Comparative Evaluation of Colistin Susceptibility Testing Using Agar Dilution and Broth Microdilution in Multidrug-resistant and Extensively Drug-resistant Gram-Negative Isolates [ejmm.journals.ekb.eg]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. EUCAST: Colistin susceptibility testing [eucast.org]
- 12. FDA Rationale for Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. | FDA [fda.gov]
- 13. MR01 | Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. [clsi.org]
- 14. Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Colistin Methanesulfonate Sodium Salt: A Guide for Laboratory Professionals
The proper disposal of colistin methanesulfonate sodium salt is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance and requires careful handling to avoid exposure and environmental contamination.[1] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3]
Personal Protective Equipment (PPE): When handling this compound for disposal, always use the following personal protective equipment:
-
Gloves: Impermeable and resistant to the chemical.
-
Eye Protection: Chemical safety goggles or glasses.[4]
-
Respiratory Protection: A NIOSH/MSHA approved respirator is necessary if there is a risk of dust formation or if exposure limits are exceeded.[1][4]
-
Protective Clothing: A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Characterize the waste material. Determine if it is unused product, contaminated material, or an empty container.
-
Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be classified as hazardous or non-hazardous.[5] Given that this compound is considered a hazardous substance, it should be managed as such.[1]
-
-
Segregation and Containment:
-
Segregate this compound waste from other laboratory waste streams.
-
Place the waste in a designated, properly labeled, and sealed container to prevent spills or dust generation.[1] For spills, use dry clean-up methods like sweeping or vacuuming (with a HEPA-filtered, explosion-proof vacuum) and avoid creating dust.[1] Dampening the material with water before sweeping can help prevent it from becoming airborne.[1]
-
Empty containers may still contain residual dust and should be handled as hazardous waste.[1]
-
-
Consult Regulations and Professional Services:
-
Disposal must adhere to all federal, state, and local regulations.[2] These regulations are enforced by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6]
-
It is highly recommended to consult with a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department to ensure compliance.[1]
-
-
Prohibited Disposal Methods:
-
Do Not Flush Down the Drain: Never dispose of this compound or its solutions down the sewer system.[1] The EPA's regulations for healthcare facilities specifically prohibit the flushing of hazardous waste pharmaceuticals.[6] Wash water from cleaning contaminated equipment should also be collected for proper disposal.[1]
-
Avoid Regular Trash Disposal: Do not dispose of this chemical in the regular solid waste stream unless explicitly approved by a waste management authority.
-
-
Recommended Disposal Method:
-
The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[6][7] This ensures the complete destruction of the active chemical agent.
-
Transfer the sealed waste container to a designated hazardous waste accumulation area for pickup by a certified waste management contractor.
-
Quantitative Toxicological Data
The following table summarizes acute toxicity data for this compound, highlighting the need for careful handling.
| Test Type | Route of Administration | Species | Dose | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Rat | 5,450 mg/kg | [3] |
| LD50 (Lethal Dose, 50%) | Subcutaneous | Mouse | 138 mg/kg/base | [3] |
| LD50 (Lethal Dose, 50%) | Subcutaneous | Rat | 87 mg/ml | [3] |
| LD50 (Lethal Dose, 50%) | Intraperitoneal | Rat | 86 mg/kg | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Researchers: Essential Safety and Handling Protocols for Colistin Methanesulfonate Sodium Salt
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Colistin methanesulfonate sodium salt. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a hazardous substance that requires careful handling to avoid potential health risks.[1][2] It is harmful if swallowed and may cause harm to breast-fed children or suspected of damaging fertility or the unborn child.[2] The following information outlines the necessary personal protective equipment (PPE), operational procedures for handling, and proper disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment for various levels of handling.
| Body Part | Required PPE | Specifications & Conditions for Use |
| Respiratory | Particulate Respirator / Dust Mask | Use an approved/certified respirator for operations that may generate dust, such as weighing or transferring powder.[1][3] A surgical N-95 respirator is recommended for both respiratory and splash protection.[4] |
| Hands | Chemical-resistant gloves | Nitrile or low-protein, powder-free latex gloves are suitable.[1] Double gloving should be considered for enhanced protection.[1] Always wash hands thoroughly after removing gloves.[1] |
| Eyes | Chemical goggles or safety glasses with side shields | Required for most handling procedures.[1][5] A face shield may be necessary for supplementary protection during tasks with a high risk of splashing.[1] |
| Body | Laboratory coat or disposable coveralls | A standard lab coat is suitable for handling small quantities (up to 500 grams). For larger quantities or manufacturing operations, disposable coveralls of low permeability are recommended.[1] |
| Feet | Protective shoe covers | Recommended, especially when handling larger quantities or in manufacturing settings.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Reconstitution:
-
During Experimentation:
-
In Case of a Spill:
-
Minor Spills: For small amounts of powder, dampen with water to prevent dusting and sweep or vacuum up the material.[1] The vacuum cleaner must be fitted with a HEPA filter.[1] Place the collected material in a suitable container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency responders.[1] Only trained personnel with appropriate respiratory and personal protection should handle the cleanup.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Characterization: All waste, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, vials), and cleaning materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.[1] Do not dispose of this chemical down the drain or in household garbage.[7]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures. Puncture containers to prevent reuse before sending to an authorized landfill.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canbipharm.com [canbipharm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. gerpac.eu [gerpac.eu]
- 5. fishersci.se [fishersci.se]
- 6. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
